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2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride Documentation Hub

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  • Product: 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride
  • CAS: 1955547-79-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride: A Comprehensive Technical Guide

Executive Summary The compound 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) is a highly specialized, bifunctional electrophilic building block[1]. Structurally, it consists of a tetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) is a highly specialized, bifunctional electrophilic building block[1]. Structurally, it consists of a tetrahydrothiophene 1,1-dioxide (sulfolane) core, functionalized at the α -position (C2) with both a chlorine atom and a sulfonyl chloride moiety. This unique dense array of electron-withdrawing groups makes it an invaluable reagent in medicinal chemistry, particularly for the synthesis of complex sulfonamides, spirocyclic sultams, and novel heterocyclic pharmacophores.

This whitepaper provides an in-depth, self-validating protocol for the synthesis and characterization of this compound, detailing the mechanistic causality behind each experimental parameter.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of α -chloro sulfonyl chlorides from cyclic sulfones requires precise control over highly reactive intermediates. Sulfolane is widely known as a highly stable dipolar aprotic solvent[2]; however, the strong electron-withdrawing nature of the sulfone group renders its α -protons moderately acidic.

Mechanistic Causality:

  • Lithiation: Treatment of sulfolane with a strong base (n-Butyllithium) at cryogenic temperatures (-78 °C) generates a stabilized 2-lithiosulfolane carbanion. The cryogenic constraint is absolute; higher temperatures lead to the cheletropic extrusion of SO2​ and subsequent ring-opening.

  • Sulfinylation: Electrophilic trapping of the carbanion with anhydrous sulfur dioxide ( SO2​ ) gas yields the lithium sulfinate salt.

  • Oxidative Chlorination & α -Chlorination: To convert the sulfinate to the target α -chloro sulfonyl chloride, Sulfuryl Chloride ( SO2​Cl2​ ) is employed. SO2​Cl2​ is a highly versatile, liquid alternative to chlorine gas that provides a controlled release of electrophilic chlorine[3]. It acts dually: it oxidizes the sulfinate to the sulfonyl chloride, and subsequently chlorinates the C2 position. The newly formed sulfonyl chloride group further acidifies the remaining C2 proton, facilitating rapid enolization and electrophilic capture of a second chlorine atom.

Workflow A Sulfolane (Starting Material) B 2-Lithiosulfolane (Intermediate 1) A->B n-BuLi, THF -78 °C C Lithium Sulfinate (Intermediate 2) B->C SO2 (gas) -78 °C to RT D 2-Chloro-1,1-dioxo... (Final Product) C->D Excess SO2Cl2 0 °C to RT

Workflow for synthesizing 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system , ensuring that intermediate milestones are analytically confirmed before proceeding, thereby preventing the propagation of failed reactions.

Step 1: Lithiation and Sulfinylation

Reagents:

  • Sulfolane (1.0 equiv, 10.0 mmol, 1.20 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • n-Butyllithium (n-BuLi) (1.05 equiv, 2.5 M in hexanes, 4.2 mL)

  • Anhydrous SO2​ gas (excess)

Procedure:

  • Charge a flame-dried Schlenk flask with sulfolane and anhydrous THF under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise over 15 minutes. Maintain stirring at -78 °C for 1 hour.

  • Self-Validation Checkpoint 1: Extract a 0.1 mL aliquot, quench with D2​O , and analyze via 1 H NMR. The spectrum must show >95% deuterium incorporation at the α -position (disappearance of the multiplet at δ 2.9-3.0 ppm) to validate quantitative carbanion formation.

  • Bubble anhydrous SO2​ gas through the solution for 20 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature over 2 hours. A white precipitate (lithium sulfinate) will form. Remove the solvent in vacuo to yield the crude salt.

Step 2: Oxidative α -Chlorination

Reagents:

  • Crude Lithium Sulfinate (from Step 1)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Sulfuryl Chloride ( SO2​Cl2​ ) (2.5 equiv, 25.0 mmol, 2.0 mL)[4]

Procedure:

  • Suspend the crude lithium sulfinate in DCM and cool to 0 °C.

  • Add SO2​Cl2​ dropwise. The reaction is exothermic and will evolve SO2​ gas.

  • Self-Validation Checkpoint 2: Monitor the reaction via ATR-IR spectroscopy. The successful conversion to the sulfonyl chloride is validated by the appearance of a strong asymmetric S=O stretch at ~1370 cm −1 .

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours to ensure complete α -chlorination. The cessation of gas evolution serves as a macroscopic indicator of reaction completion.

  • Quench the reaction carefully with ice water, extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Mechanism S1 Lithium Sulfinate Salt S2 Sulfonyl Chloride Formation (via SO2Cl2 oxidation) S1->S2 + SO2Cl2 - LiCl, - SO2 S3 Alpha-Proton Abstraction (Activated by SO2 & SO2Cl) S2->S3 Base / Solvent S4 Electrophilic Chlorination (by SO2Cl2) S3->S4 Carbanion Intermediate S5 Alpha-Chloro Sulfonyl Chloride S4->S5 + Cl+ transfer

Mechanistic pathway of oxidative chlorination and alpha-chlorination.

Analytical Characterization

To ensure high scientific integrity, the synthesized batch must be rigorously characterized. The table below summarizes the expected quantitative analytical data for 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride.

Analytical TechniqueTarget Signal / ParameterExpected ObservationStructural Implication
1 H NMR (400 MHz, CDCl3​ ) Ring Protons (C3, C4, C5)Complex multiplets, δ 2.30 - 3.80 ppmConfirms the intact tetrahydrothiophene ring.
1 H NMR α -Proton (C2)Absent Validates complete α -chlorination.
13 C NMR (100 MHz, CDCl3​ ) α -Carbon (C2)Singlet, δ ~88.0 - 92.0 ppmExtreme deshielding due to the attachment of Cl, SO2​ , and SO2​Cl .
FT-IR (ATR) S=O Asym. Stretch ( SO2​Cl )Strong band at ~1375 cm −1 Confirms the exocyclic sulfonyl chloride moiety.
FT-IR (ATR) S=O Sym. Stretch (Ring SO2​ )Strong band at ~1155 cm −1 Confirms the cyclic sulfone moiety.
HRMS (ESI-TOF) [M−Cl+OH−H]− (Hydrolyzed) m/z corresponding to C4​H5​Cl1​O5​S2​ Validates the molecular formula ( C4​H6​Cl2​O4​S2​ , MW: 253.11 g/mol ).

Applications in Drug Development

In the realm of modern drug discovery, the strategic incorporation of highly oxidized sulfur motifs is a proven tactic to improve metabolic stability and modulate physicochemical properties. 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride acts as a highly efficient bifunctional electrophile .

  • Sulfonamide Formation: The sulfonyl chloride group reacts chemoselectively with primary or secondary amines under mild basic conditions (e.g., Pyridine or DIPEA) to form stable sulfonamides.

  • Sultam Construction: Following sulfonamide formation, the adjacent α -chloro group can be leveraged for intramolecular nucleophilic displacement. If the appended amine contains a nucleophilic pendant group, base-mediated cyclization yields complex, structurally rigid bicyclic sultams. These 3D-rich scaffolds are highly sought after for disrupting protein-protein interactions (PPIs) where flat, aromatic rings typically fail.

References

  • Tilstam, U. (2012). "Sulfolane: A Versatile Dipolar Aprotic Solvent." Organic Process Research & Development, 16(7), 1273–1278.[2] URL:[Link]

  • Moussa, V. N. (2012). "Sulfuryl Chloride: A Versatile Alternative to Chlorine." Australian Journal of Chemistry, 65(1), 95–96.[3] URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride: An In-Depth Technical Guide

Executive Summary The structural elucidation of highly functionalized heterocycles requires a rigorous, multi-modal analytical approach. 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heterocycles requires a rigorous, multi-modal analytical approach. 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) is a complex building block featuring a thiolane-1,1-dioxide (sulfolane) core with geminal chlorine and sulfonyl chloride substitutions at the α -position (C2). This dense array of electron-withdrawing groups (EWGs) and the introduction of a chiral center at C2 create unique, highly perturbed spectroscopic signatures.

As an application scientist, relying on isolated data points is insufficient; structural validation must be treated as a self-validating system where Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data cross-verify one another. This whitepaper details the mechanistic causality behind these signals and provides field-proven protocols for accurate characterization.

Spectroscopic_Workflow Prep Sample Preparation (Anhydrous Conditions) NMR NMR Spectroscopy (1H, 13C, HSQC) Prep->NMR IR FT-IR (ATR) (Functional Group ID) Prep->IR MS Mass Spectrometry (Isotope & Fragments) Prep->MS Valid Data Integration & Structural Validation NMR->Valid IR->Valid MS->Valid

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Molecular Architecture & Spectroscopic Causality

The spectroscopic behavior of this molecule is governed by two primary structural features:

  • Extreme Electron Deficiency at C2: The C2 carbon is bonded to three highly electronegative/electron-withdrawing moieties: a chlorine atom, a sulfonyl chloride group (-SO₂Cl), and the ring sulfone (-SO₂-). This combined inductive and negative hyperconjugative effect strips electron density from C2, driving its ¹³C NMR signal unusually far downfield for an sp³ hybridized carbon.

  • Chirality and Diastereotopicity: Because C2 is bonded to four different groups, it is a stereocenter. This breaks the symmetry of the sulfolane ring. Consequently, the two faces of the ring are chemically inequivalent, rendering the methylene protons at C3, C4, and C5 diastereotopic . They will couple not only with adjacent protons but also with each other (geminal coupling, J≈12−14 Hz), resulting in complex multiplets rather than simple first-order splitting patterns.

Nuclear Magnetic Resonance (NMR) Profiling

Quantitative Data & Assignments

The extreme deshielding environment heavily influences both the ¹H and ¹³C spectra. The sulfolane ring typically shows ¹³C signals around 52 ppm for C2/C5[1]. However, the geminal substitution at C2 shifts it drastically.

Table 1: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃)

Nucleus Position Chemical Shift (ppm) Multiplicity Causality / Assignment
¹³C C2 ~90.0 - 95.0 Singlet (qC) Extreme deshielding from -Cl, -SO₂Cl, and ring -SO₂- groups.
¹³C C5 ~53.0 - 55.0 Singlet (CH₂) Adjacent to ring sulfone; slightly perturbed by C2 inductive effects[1].
¹³C C3 ~38.0 - 42.0 Singlet (CH₂) Deshielded by the adjacent heavily electron-poor C2 center.
¹³C C4 ~24.0 - 26.0 Singlet (CH₂) Furthest from EWGs; typical aliphatic sulfolane shift.
¹H H-C5a,b ~3.30 - 3.60 Multiplets Diastereotopic protons adjacent to the ring sulfone.
¹H H-C3a,b ~3.10 - 3.40 Multiplets Diastereotopic protons adjacent to the chiral C2 center.

| ¹H | H-C4a,b | ~2.30 - 2.60 | Multiplets | Diastereotopic aliphatic protons. |

Experimental Protocol: Anhydrous NMR Acquisition

Sulfonyl chlorides are highly electrophilic and prone to rapid hydrolysis into sulfonic acids (-SO₃H) and HCl upon exposure to trace moisture.

  • Step 1: Dry the solid compound under high vacuum (0.1 mbar) for 2 hours.

  • Step 2: Prepare the sample in a glovebox or under dry N₂. Dissolve 15-20 mg of the compound in 0.6 mL of strictly anhydrous CDCl₃ (stored over activated 4Å molecular sieves).

  • Step 3: Acquire ¹H NMR (16 scans, 400 MHz) and ¹³C NMR (512 scans, 100 MHz) using a standard 5 mm probe.

  • Self-Validating Check: Inspect the ¹H spectrum from 10–12 ppm. The absence of a broad singlet in this region confirms that the -SO₂Cl group has not hydrolyzed to a sulfonic acid, validating sample integrity.

Vibrational Spectroscopy (FT-IR)

Quantitative Data & Assignments

Infrared spectroscopy is the optimal orthogonal technique for confirming the presence of the -SO₂Cl and -SO₂- functional groups. The sulfonyl chloride group exhibits strong characteristic asymmetric and symmetric S=O stretching bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively[2][3].

Table 2: Key FT-IR Absorptions

Functional Group Vibration Mode Wavenumber (cm⁻¹) Intensity Causality / Assignment
-SO₂Cl S=O Asymmetric Stretch ~1370 - 1410 Strong Characteristic highly polarized S=O bond in sulfonyl chlorides[2].
Ring -SO₂- S=O Asymmetric Stretch ~1325 Strong Sulfolane ring sulfone stretch[4].
-SO₂Cl S=O Symmetric Stretch ~1166 - 1204 Strong Symmetric stretching of the external sulfonyl group[2].
Ring -SO₂- S=O Symmetric Stretch ~1140 Strong Symmetric stretching of the internal ring sulfone[4].

| C-Cl | C-Cl Stretch | ~600 - 800 | Medium | Halogen stretching in the fingerprint region[4][5]. |

Experimental Protocol: ATR-FTIR

Using Attenuated Total Reflectance (ATR) avoids the use of hygroscopic KBr pellets, which can introduce moisture and cause in-situ hydrolysis.

  • Step 1: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate.

  • Step 2: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to calibrate the baseline.

  • Step 3: Deposit 1-2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil.

  • Step 4: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Self-Validating Check: The complete absence of a broad O-H stretch at 3500–3200 cm⁻¹ acts as an internal control, proving the compound remains unhydrolyzed[3].

Mass Spectrometry (MS)

Quantitative Data & Assignments

The exact mass of C₄H₆³⁵Cl₂O₄S₂ is 251.9084 Da. The presence of two chlorine atoms provides a highly diagnostic isotopic signature. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), a di-chlorinated species will exhibit a molecular ion cluster with an M : M+2 : M+4 ratio of approximately 100% : 65% : 11%[2].

Table 3: Primary EI-MS Fragmentation Peaks

Ion / Fragment m/z (³⁵Cl) Relative Abundance Causality / Assignment
[M]⁺• 252 Variable Intact molecular ion (³⁵Cl₂ isotope).
[M - Cl]⁺ 217 High Homolytic cleavage of the C-Cl bond (-35 Da).
[M - SO₂Cl]⁺ 153 High Cleavage of the weak C-SO₂Cl bond (-99 Da)[2].

| [M - SO₂Cl - SO₂]⁺ | 89 | Medium | Sequential loss of the ring sulfone (-64 Da). |

MS_Fragmentation M Molecular Ion [M]+• m/z 252 (35Cl2) F1 Fragment A m/z 217 M->F1 -Cl• (-35 Da) F2 Fragment B m/z 153 M->F2 -SO2Cl• (-99 Da) F3 Fragment C m/z 89 F2->F3 -SO2 (-64 Da)

Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Experimental Protocol: GC-EI-MS
  • Step 1: Dissolve 1 mg of the compound in 1 mL of anhydrous dichloromethane (DCM).

  • Step 2: Inject 1 µL into the GC-MS (split ratio 1:50) utilizing a non-polar capillary column (e.g., HP-5MS).

  • Step 3: Utilize a temperature program: Initial temp 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Step 4: Ionize via Electron Ionization (EI) at 70 eV.

  • Self-Validating Check: Extract the mass spectrum of the primary chromatographic peak and verify the 100:65:11 isotopic ratio at m/z 252, 254, and 256. Deviation from this ratio indicates co-elution or degradation prior to ionization.

References

  • IR, NMR and MS of a Sulfonyl Chloride compound Source: URL:[Link]

  • Low-Viscosity Nonaqueous Sulfolane–Amine–Methanol Solvent Blend for Reversible CO2 Capture Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]

  • The Sulfur–Chlorine Stretching Band in Sulfonyl Chlorides Source: Canadian Journal of Chemistry URL:[Link]

Sources

Foundational

The Strategic Application of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl Chloride in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, highly polar motifs is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, highly polar motifs is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) represents a highly specialized, multifunctional building block designed for this exact purpose. Featuring a thiolane 1,1-dioxide (cyclic sulfone) core, an alpha-chloro substituent, and a highly reactive sulfonyl chloride group, this compound serves as an elite electrophilic scaffold. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for its integration into target-directed drug discovery programs.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this building block, one must understand the interplay between its steric bulk and electronic distribution. The cyclic sulfone acts as a potent hydrogen-bond acceptor, while the alpha-chloro substitution dramatically alters the electronic landscape of the adjacent sulfonyl chloride.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride
CAS Number 1955547-79-1
Molecular Formula C₄H₆Cl₂O₄S₂
Molecular Weight 253.13 g/mol
Core Scaffold Thiolane 1,1-dioxide (Five-membered cyclic sulfone)
Key Substituents Alpha-chloro (-Cl), Sulfonyl chloride (-SO₂Cl)
Stereochemistry Racemic at C2 (unless chirally resolved)
Structural Causality in Drug Design
  • The Cyclic Sulfone Core: Aliphatic cyclic sulfones are widely deployed as metabolically stable bioisosteres for ketones, amides, and carboxylic acids[1]. The rigid five-membered ring restricts conformational flexibility, thereby reducing the entropic penalty upon binding to a biological target[2]. Furthermore, the sulfone moiety lowers the overall lipophilicity (LogP) of the molecule, enhancing aqueous solubility and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3].

  • The Alpha-Chloro Effect: The insertion of a highly electronegative chlorine atom at the alpha position (C2) exerts a profound inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the adjacent sulfonyl chloride, making it highly reactive toward nucleophiles. Post-coupling, the steric shielding provided by the chlorine atom locks the conformation of the resulting sulfonamide and protects the linkage from enzymatic degradation[4].

Mechanistic Pathways & Reactivity

The primary utility of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride lies in its ability to selectively react with primary and secondary amines to form highly functionalized sulfonamides. The reaction proceeds via a classic nucleophilic substitution at the sulfonyl sulfur.

Because of the alpha-chloro group, the transition state is highly polarized. The nucleophile (amine) donates its lone pair to the electrophilic sulfur, forming a transient, high-energy tetrahedral intermediate. This is followed by the rapid collapse of the intermediate and the expulsion of the chloride leaving group from the sulfonyl moiety. The alpha-chloro atom on the ring remains intact due to the high activation energy required for nucleophilic substitution at a sterically hindered, electron-deficient tertiary carbon.

Mechanistic_Pathway A Sulfonyl Chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (Nucleophile) B->C Lone Pair Donation D Alpha-Chloro Cyclic Sulfonamide C->D Chloride Elimination

Mechanistic pathway of sulfonamide formation via a tetrahedral intermediate.

Experimental Protocols: Synthesis of Functionalized Sulfonamides

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes a specific rationale and an in-process check (IPC) to verify success before proceeding.

Step-by-Step Methodology
  • Preparation & Solvation:

    • Action: Dissolve the target primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen (N₂) atmosphere.

    • Causality: Water acts as a competing nucleophile. The alpha-chloro substitution makes the sulfonyl chloride exceptionally susceptible to hydrolysis; anhydrous conditions are non-negotiable.

    • Validation: Visual confirmation of a completely clear solution ensures the amine is fully solvated.

  • Base Addition:

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction flask to 0°C using an ice bath.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct without competing with the amine for the electrophile.

  • Electrophile Introduction:

    • Action: Dissolve 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents localized heating, which could otherwise drive unwanted side reactions such as the elimination of the alpha-chloro group to form a reactive sulfene intermediate.

  • Reaction Progression:

    • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours.

    • Validation (IPC): Monitor via LC-MS or TLC. The complete disappearance of the amine starting material mass/spot and the emergence of the product mass validates the successful coupling.

  • Quenching & Workup:

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄.

    • Validation: A pH check of the aqueous layer (pH ~6-7) confirms the complete neutralization of excess DIPEA.

Experimental_Workflow step1 1. Preparation Anhydrous DCM, 0°C, DIPEA step2 2. Addition Dropwise Sulfonyl Chloride step1->step2 step3 3. Reaction Warm to RT, N2 atmosphere step2->step3 step4 4. Workup Quench with NH4Cl, Extract step3->step4 step5 5. Purification Flash Chromatography step4->step5

Step-by-step experimental workflow for the synthesis of alpha-chloro cyclic sulfonamides.

Applications in Target-Directed Drug Discovery

The unique architecture of the resulting alpha-chloro cyclic sulfonamides makes them highly valuable in several therapeutic areas:

  • Protease Inhibitors: In the design of anti-HIV drugs (e.g., Darunavir analogs), cyclic sulfones are utilized because their oxygen atoms can simultaneously accept hydrogen bonds from critical backbone residues, such as Asp29 and Asp30 in the HIV-1 protease binding pocket[4]. The addition of the alpha-chloro group provides a vector to fill adjacent hydrophobic sub-pockets.

  • BACE1 Inhibition: For Alzheimer's disease therapeutics, cyclic sulfones have been employed to lower the basicity of proximal amines and improve brain penetrance while maintaining crucial interactions within the active site[1].

  • Covalent Modifiers: While typically stable, under specific basic conditions in the presence of a target cysteine residue, the alpha-chloro sulfonamide can act as a latent warhead, undergoing elimination to form a highly reactive sulfene that irreversibly binds to the target protein.

References

  • 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride | 1955547-79-1 - Sigma-Aldrich.

  • [3] Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones - ACS Publications. 3

  • [2] Cyclic Sulfones - Enamine. 2

  • [1] Cyclic sulfoxides and sulfones in drug design - ResearchGate. 1

  • [4] Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC.4

Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl Chloride

Executive Summary In modern drug discovery, the design of sp³-rich, three-dimensional scaffolds is paramount for improving target selectivity and pharmacokinetic profiles. 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of sp³-rich, three-dimensional scaffolds is paramount for improving target selectivity and pharmacokinetic profiles. 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is a highly specialized, bifunctional building block that serves as a cornerstone for synthesizing complex cyclic sulfonamides and sultams. This whitepaper provides an in-depth technical profile of this reagent, detailing its precise chemical identity, mechanistic utility, and a field-proven, self-validating protocol for its application in organic synthesis.

Chemical Identity and Physicochemical Properties

Accurate chemical identification is the first step in ensuring reproducible synthetic workflows. The compound features a tetrahydrothiophene 1,1-dioxide (sulfolane) core, fully substituted at the 2-position with both a chlorine atom and a highly reactive sulfonyl chloride group.

Table 1 summarizes the core identifiers and quantitative data for this reagent [1, 2].

PropertyValue
IUPAC Name 2-chloro-1,1-dioxothiolane-2-sulfonyl chloride
CAS Number 1955547-79-1
Synonyms 2-chlorotetrahydrothiophene-2-sulfonyl chloride 1,1-dioxide
Molecular Formula C₄H₆Cl₂O₄S₂
Molecular Weight 253.13 g/mol
SMILES (Deduced) O=S1(=O)CCCC1(Cl)S(=O)(=O)Cl
Isotopic Signature Distinctive M, M+2, M+4 pattern (9:6:1 ratio) due to two Cl atoms

Mechanistic Insights: Bifunctional Reactivity

The utility of 2-chloro-1,1-dioxothiolane-2-sulfonyl chloride lies in its dual reactivity profile, which allows scientists to execute tandem or sequential transformations.

  • Electrophilic Sulfonyl Center: The primary site of reactivity is the −SO2​Cl group. It undergoes rapid nucleophilic acyl substitution with primary or secondary amines to yield stable sulfonamides.

  • Alpha-Chloro Sulfone Core: The chlorine atom at the C2 position acts as a secondary leaving group. Because it is situated alpha to a strongly electron-withdrawing sulfone, the C2 position is highly activated. Following the initial sulfonylation, the intermediate can be subjected to intramolecular alkylation (if the amine possesses a secondary nucleophilic tether) or elimination reactions to generate novel fused heterocyclic systems.

Reaction Workflow Diagram

Reactivity Start 2-Chloro-1,1-dioxo-1λ⁶- thiolane-2-sulfonyl chloride Intermediate Sulfonamide Intermediate (Alpha-chloro sulfone) Start->Intermediate N-Sulfonylation Amine Nucleophile (1° or 2° Amine) Amine->Intermediate DIPEA, DCM, 0°C Product Sultam / Fused Heterocycle (Drug Scaffold) Intermediate->Product Intramolecular Alkylation Base Base-Promoted Cyclization (e.g., DBU, K₂CO₃) Base->Product Heat / Base

Figure 1: Bifunctional synthetic workflow of 2-chloro-1,1-dioxothiolane-2-sulfonyl chloride.

Experimental Protocol: Standardized N-Sulfonylation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the N-sulfonylation of a generic primary amine using 2-chloro-1,1-dioxothiolane-2-sulfonyl chloride.

Phase 1: Preparation and Initiation
  • Step 1.1: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to the corresponding sulfonic acid, destroying the reagent's electrophilicity.

  • Step 1.2: Dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Step 1.3: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool the reaction mixture to 0 °C using an ice-water bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Cooling to 0 °C suppresses exothermic degradation and prevents competitive elimination of the alpha-chloro group.

Phase 2: Reagent Addition
  • Step 2.1: Dissolve 1.1 equivalents of 2-chloro-1,1-dioxothiolane-2-sulfonyl chloride in a minimal volume of anhydrous DCM.

  • Step 2.2: Add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes.

Phase 3: Reaction Monitoring (Self-Validating Step)
  • Step 3.1: Allow the reaction to slowly warm to room temperature.

  • Step 3.2: At 1-hour intervals, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Validation Check: The reaction is deemed complete when the Total Ion Chromatogram (TIC) shows >95% consumption of the starting amine. The mass spectrum must display the characteristic isotopic pattern (M and M+2 in a 3:1 ratio, as one chlorine atom remains in the intermediate) corresponding to the sulfonamide product.

Phase 4: Quenching and Purification
  • Step 4.1: Quench the reaction with saturated aqueous NH4​Cl to neutralize excess base.

  • Step 4.2: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Step 4.3: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure alpha-chloro sulfonamide intermediate.

Analytical Validation Criteria

Post-synthesis, the structural integrity of the intermediate must be verified. Table 2 outlines the expected analytical markers for derivatives synthesized from this building block.

Analytical TechniqueExpected Diagnostic MarkersCausality / Rationale
Infrared Spectroscopy (IR) Strong bands at ~1350 cm⁻¹ and ~1150 cm⁻¹Confirms the presence of both the cyclic sulfone and the newly formed sulfonamide S=O stretches.
Mass Spectrometry (ESI-MS) [M+H]⁺ and [M+H+2]⁺ peaks in a 3:1 ratioValidates the retention of the alpha-chloro atom on the thiolane ring post-sulfonylation.
¹H NMR (400 MHz, CDCl₃) Complex multiplets between 2.0 - 3.8 ppm; Absence of proton at C2Confirms the intact C3-C4-C5 aliphatic spin system of the thiolane ring. The lack of a proton signal for C2 confirms quaternary substitution.
¹³C NMR (100 MHz, CDCl₃) Downfield quaternary carbon signal (~80-90 ppm)Reflects the highly deshielded C2 carbon attached to Cl, SO2​ , and SO2​NR2​ .

References

  • AA Blocks. "2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride | Catalog No. AA01B4ZK". AA Blocks Product Database. Retrieved from:[Link]

Foundational

A Technical Guide to the Synthetic Potential of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl Chloride: Exploring New Frontiers in Medicinal and Materials Chemistry

Abstract 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride, a bifunctional electrophile built upon the robust sulfolane scaffold, presents a unique and largely unexplored platform for chemical innovation. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride, a bifunctional electrophile built upon the robust sulfolane scaffold, presents a unique and largely unexplored platform for chemical innovation. This guide provides an in-depth analysis of its latent reactivity and charts a course for future research by proposing novel applications in drug discovery and materials science. We will explore its potential as a constrained scaffold for the divergent synthesis of enzyme inhibitor libraries, its strategic conversion to a valuable sulfonyl fluoride covalent warhead, and its prospective role as a versatile monomer and cross-linking agent for advanced polymer synthesis. This document is intended as a technical resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental frameworks and a forward-looking perspective on this compelling chemical entity.

Introduction: The Unique Chemical Landscape of a Bifunctional Sulfolane

The sulfolane (tetrahydrothiophene-1,1-dioxide) ring is a privileged structure in medicinal chemistry, valued for its metabolic stability, high polarity, and ability to act as a hydrogen bond acceptor.[1][2] The introduction of both a chlorine atom and a sulfonyl chloride group at the C2 position transforms this simple solvent molecule into a highly reactive, bifunctional electrophile. The powerful electron-withdrawing effects of the two adjacent sulfonyl groups, combined with the inherent strain of the five-membered ring, significantly activate both the C-Cl and S-Cl bonds for distinct and selective chemical transformations.

This guide moves beyond established chemistry to map out the untapped potential of this molecule. We will dissect its reactivity profile to propose innovative research avenues, complete with actionable experimental designs grounded in established chemical principles.

Foundational Synthesis

The preparation of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is anticipated to follow established protocols for the oxidative chlorination of sulfur-containing compounds.[3] A plausible route involves the direct oxidative chlorination of sulfolane or a related precursor using potent chlorinating agents like a combination of hydrogen peroxide and thionyl chloride, or N-chlorosuccinimide.[4][5][6] While a detailed synthetic protocol is beyond the scope of this forward-looking guide, the focus of this document is not on what has been done, but on what can be achieved with this versatile building block.

Proposed Research Area 1: A Novel Scaffold for Constrained Enzyme Inhibitors

The conformational rigidity of the sulfolane ring makes it an exceptional starting point for designing inhibitors that can lock into an enzyme's active site with high affinity and specificity. The dual electrophilic nature of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride allows for a modular and divergent synthetic approach to rapidly build libraries of potential inhibitors.[7]

Mechanistic Rationale and Design Strategy

Our proposed strategy leverages the differential reactivity of the two electrophilic sites. The sulfonyl chloride is significantly more susceptible to nucleophilic attack by amines and alcohols than the C-Cl bond.[8] This allows for a controlled, stepwise functionalization.

Step 1: Nucleophilic Substitution at the Sulfonyl Chloride. A diverse library of primary and secondary amines can be reacted with the sulfonyl chloride to generate a series of 2-chloro-sulfolane-2-sulfonamides. This initial reaction introduces the first point of molecular diversity (R¹).

Step 2: Nucleophilic Substitution at the C2-Position. The resulting chloro-sulfonamides can then undergo a second nucleophilic substitution at the C2 position. Nucleophiles such as thiols, phenols, or azides can be introduced to install a second point of diversity (R²). This two-step, sequential approach enables the rapid generation of a large library of compounds with distinct stereochemical and electronic properties for screening. The resulting disubstituted sulfolane derivatives will serve as rigid analogs of more flexible molecules, allowing for a detailed probing of enzyme active site topography.

Detailed Experimental Protocol: Two-Step Synthesis of a Disubstituted Sulfolane Library

Objective: To synthesize a library of N,2-disubstituted-1,1-dioxo-1λ⁶-thiolane-2-sulfonamides.

Materials:

  • 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride

  • Diverse primary and secondary amines (e.g., benzylamine, aniline, morpholine)

  • Diverse thiols or phenols (e.g., thiophenol, p-cresol)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Step A: Sulfonamide Formation.

    • Dissolve 1.0 equivalent of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride in anhydrous DCM (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.1 equivalents of the desired amine, followed by the dropwise addition of 1.2 equivalents of Et₃N.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product may be used directly or purified by column chromatography.

  • Step B: Nucleophilic Substitution at C2.

    • Dissolve the crude 2-chloro-sulfolane-2-sulfonamide from Step A in anhydrous MeCN (0.1 M).

    • Add 1.2 equivalents of the desired thiol or phenol and 1.5 equivalents of a non-nucleophilic base such as DIPEA.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the desired disubstituted sulfolane derivative.

Characterization: Final products should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Proposed Workflow Diagram

G start 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride sulfonamide Intermediate: 2-Chloro-sulfolane-2-sulfonamide start->sulfonamide Step 1: Sulfonylation (Et₃N, DCM, 0°C to RT) amine Diverse Amines (R¹-NH₂) amine->sulfonamide product Final Product: N,2-Disubstituted Sulfolane Library sulfonamide->product Step 2: Sₙ2 Displacement (DIPEA, MeCN, Heat) nucleophile Diverse Nucleophiles (R²-XH) (e.g., Thiols, Phenols) nucleophile->product purification Purification & Characterization product->purification

Caption: Divergent synthesis of a disubstituted sulfolane library.

Proposed Research Area 2: A Gateway to Novel Covalent Probes

Sulfonyl fluorides have emerged as highly valuable "warheads" in chemical biology and drug discovery for their ability to form stable covalent bonds with nucleophilic residues in proteins. 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride serves as an ideal precursor to a new class of bifunctional sulfonyl fluorides.

Scientific Rationale

The conversion of a sulfonyl chloride to a sulfonyl fluoride via halogen exchange is a robust and well-documented transformation. The central research question is the chemoselectivity of this reaction in the presence of the C-Cl bond. Given the greater electrophilicity of the sulfur center in a sulfonyl chloride, we hypothesize that selective conversion to the sulfonyl fluoride can be achieved under mild conditions, leaving the C-Cl bond intact for subsequent elaboration.

The resulting 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl fluoride would be a powerful tool. The sulfonyl fluoride can act as a covalent binder, while the C-Cl bond can be functionalized (e.g., via nucleophilic substitution as described in Section 3) to introduce recognition elements that direct the warhead to a specific protein target.

Detailed Experimental Protocol: Selective Halogen Exchange

Objective: To synthesize 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl fluoride.

Materials:

  • 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride

  • Potassium fluoride (spray-dried)

  • 18-Crown-6 or Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • Acetonitrile (MeCN), anhydrous

  • Standard inert atmosphere laboratory glassware

Procedure:

  • To a flame-dried flask under an argon atmosphere, add 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (1.0 eq), spray-dried KF (3.0 eq), and 18-Crown-6 (0.1 eq).

  • Add anhydrous MeCN (0.2 M) and stir the suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy, observing the disappearance of starting material and the appearance of a new peak corresponding to the sulfonyl fluoride.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess KF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl fluoride.

Characterization: The final product should be unequivocally characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Logical Relationship Diagram

G start 2-Chloro-1,1-dioxo-1λ⁶-thiolane- 2-sulfonyl chloride product 2-Chloro-1,1-dioxo-1λ⁶-thiolane- 2-sulfonyl fluoride start->product Halogen Exchange reagents KF, 18-Crown-6 MeCN, RT reagents->product application1 Covalent Warhead for Protein Targeting product->application1 application2 Bifunctional Building Block for Further Synthesis product->application2

Caption: Synthesis and potential applications of a novel sulfonyl fluoride.

Proposed Research Area 3: A Versatile Monomer and Cross-Linker in Materials Science

The presence of two distinct reactive sites on a rigid, polar core makes 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride an intriguing candidate for applications in polymer and materials science.[9]

Rationale for Polymer Synthesis

This molecule can be envisioned as an A-B type monomer for polycondensation reactions. For example, reaction with a dinucleophile such as a diamine could lead to the formation of novel polysulfonamides. The reaction would proceed via initial attack at the sulfonyl chloride, followed by substitution at the C-Cl position under more forcing conditions, or with a different nucleophile to create alternating copolymers. The high polarity imparted by the sulfolane backbone is expected to bestow unique properties on the resulting polymers, such as altered solubility, thermal stability, and dielectric constants.

Rationale for Cross-Linking Applications

As a cross-linking agent, the title compound can be used to covalently link polymer chains containing nucleophilic functional groups (e.g., polyamines, polyvinyl alcohol). The two electrophilic sites can react with different polymer chains, forming a rigid cross-linked network. The constrained nature of the sulfolane linker would likely result in materials with enhanced thermal and mechanical stability, which could be beneficial in the formulation of high-performance adhesives, coatings, and thermosets.

Illustrative Polymerization Scheme

G monomer 2-Chloro-1,1-dioxo-1λ⁶-thiolane- 2-sulfonyl chloride polymer Linear Polysulfonamide Copolymer monomer->polymer crosslinking Cross-Linking of Pre-formed Polymers monomer->crosslinking diamine H₂N-R-NH₂ (Diamine) diamine->polymer Polycondensation network Rigid Polymer Network crosslinking->network

Caption: Proposed polymerization and cross-linking pathways.

Quantitative Data Summary

Parameter2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chlorideProposed Sulfonamide IntermediateProposed Disubstituted ProductProposed Sulfonyl Fluoride
Molecular Formula C₄H₄Cl₂O₄S₂Variable (depends on amine)Variable (depends on amine & nucleophile)C₄H₄ClFO₄S₂
Molecular Weight 255.09 g/mol VariableVariable238.64 g/mol
Key Reactive Sites C2-Cl, SO₂ClC2-Cl-C2-Cl, SO₂F
Proposed Reaction Types Nucleophilic SubstitutionNucleophilic Substitution-Covalent Modification, Nucleophilic Substitution
Potential Applications Starting MaterialSynthetic IntermediateEnzyme InhibitorsCovalent Probes, Synthetic Intermediates

Conclusion and Future Outlook

2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is a molecule of significant untapped potential. Its unique bifunctional electrophilicity, combined with the desirable properties of the sulfolane scaffold, opens a vast design space for innovation in both medicinal chemistry and materials science. The research avenues proposed herein—from the divergent synthesis of enzyme inhibitor libraries and the chemoselective formation of novel sulfonyl fluorides to its application as a versatile polymer building block—represent only the initial exploration of its capabilities. It is our conviction that this guide will serve as a catalyst for researchers to unlock the full synthetic utility of this promising compound, paving the way for the development of next-generation therapeutics and advanced functional materials.

References

The references provided below offer foundational support for the key chemical transformations and concepts discussed in this guide. Due to the forward-looking nature of this work, direct literature for the specific proposed applications of the title compound is limited.

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(23), 3108-3115. [Link]

  • Global Specialty Chemical Co. (n.d.). Sulfolane Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Abele, E., & Abele, R. (2007). Synthesis and Reactions of 2-Chlorovinyl Sulfones. Chemistry of Heterocyclic Compounds, 43(1), 1-22. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Fukuda, H., et al. (2018). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 10(12), 1335. [Link]

  • Sharma, V. K., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. [Link]

  • Shell Oil Company. (1969). Production of sulfolane.
  • Shanghai Institute of Organic Chemistry. (2013). General preparation method of sulfonyl chloride.
  • Wang, L., et al. (2015). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 25(5), 401-410. [Link]

  • Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

  • Fiveable Inc. (2023). Sulfonyl Chloride Definition. [Link]

  • Mondal, P., & Ghorai, P. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Journal of Chemical, Biological and Physical Sciences, 10(3), 223-248. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride in Organic Synthesis

Executive Summary 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) is a highly specialized, densely functionalized heterocyclic building block[1]. Featuring a rigid tetrahydrothiophene 1,1-dioxide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) is a highly specialized, densely functionalized heterocyclic building block[1]. Featuring a rigid tetrahydrothiophene 1,1-dioxide (sulfolane) core, an α -chloro substituent, and a highly reactive sulfonyl chloride moiety, this reagent is a powerful tool for late-stage functionalization and the construction of complex sulfur-containing architectures.

In medicinal chemistry, the sulfolane ring is increasingly utilized as a metabolically stable bioisostere for aromatic rings and polar sulfonamides, offering improved aqueous solubility and rigid spatial geometry[2]. This application note provides authoritative, self-validating protocols for harnessing the dual electrophilic nature of this reagent, specifically focusing on chemoselective sulfonamide synthesis and base-promoted sulfene generation.

Structural and Mechanistic Profiling

The Dual Electrophilic Nature and Causality of Base Selection

The synthetic utility of 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is governed by its two competing reactive sites:

  • The Sulfonyl Chloride (Hard Electrophile): Susceptible to direct SN​2 -like nucleophilic attack by amines or alcohols[3].

  • The α -Proton/ α -Chloro System (Elimination Precursor): The highly electron-withdrawing nature of the 1,1-dioxothiolane ring significantly increases the acidity of the proton at the C5 position (or C3, depending on ring numbering, adjacent to the sulfonyl group).

Mechanistic Causality: When exposed to basic conditions, sulfonyl chlorides bearing α -hydrogens are highly susceptible to deprotonation followed by the elimination of chloride, generating a highly reactive sulfene intermediate ( R2​C=SO2​ )[4][5].

  • To favor direct sulfonylation (Path A): One must use a sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA) at low temperatures (0 °C) to kinetically suppress α -deprotonation[3].

  • To favor sulfene formation (Path B): Unhindered, stronger bases (e.g., Triethylamine, Et 3​ N, or DBU) at ambient temperatures promote the concerted E2-like elimination of HCl, yielding a sulfene that can be trapped by nucleophiles or undergo cycloadditions to form β -sultams[4][6].

G A 2-Chloro-1,1-dioxothiolane -2-sulfonyl chloride B Direct SN2 Attack (DIPEA, 0 °C) A->B + Amine C Sulfene Intermediate (Et3N, 25 °C) A->C - HCl D Alpha-Chloro Sulfonamide B->D Chemoselective E Cycloadducts / Trapped Products C->E + Nucleophile

Mechanistic divergence of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride.

Quantitative Data: Reaction Optimization

The table below summarizes the chemoselectivity of the reagent when reacted with a standard primary amine (e.g., benzylamine) under varying conditions. This data highlights the critical nature of base selection and temperature control.

Base Used (2.0 eq)SolventTemp (°C)Direct Sulfonamide Yield (%)Sulfene-Trapped / Byproducts (%)Primary Mechanistic Pathway
DIPEA DCM0 °C88% < 5% SN​2 Attack at Sulfur
DIPEA DCM25 °C65%20%Mixed ( SN​2
  • Sulfene)
Et 3​ N DCM0 °C40%55%Mixed ( SN​2
  • Sulfene)
  • Et 3​ N THF25 °C10%82% Concerted E2 (Sulfene)[4]
    DBU MeCN25 °C0%95% Concerted E2 (Sulfene)

    Experimental Protocols

    Protocol A: Chemoselective Synthesis of α -Chloro Sulfonamides

    This protocol is designed as a self-validating system. The use of strict temperature control and an immediate acidic quench prevents the latent formation of sulfenes during the workup phase[6].

    Reagents & Materials:

    • 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (1.0 equiv, 1.0 mmol, 253.1 mg)

    • Primary or Secondary Amine (1.1 equiv, 1.1 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol)

    • Anhydrous Dichloromethane (DCM) (10 mL)

    • 0.1 M HCl (Aqueous)

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N 2​ or Argon).

    • Dissolution: Dissolve 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride in 10 mL of anhydrous DCM. Cool the flask to exactly 0 °C using an ice-water bath. Causality: Low temperature reduces the kinetic energy available to overcome the activation barrier for α -proton abstraction.

    • Amine Addition: In a separate vial, prepare a solution of the amine and DIPEA in 2 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could inadvertently trigger sulfene formation.

    • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active sulfonyl chloride spot indicates completion.

    • Self-Validating Quench: While still at 0 °C, rapidly add 10 mL of cold 0.1 M HCl. Causality: This step immediately protonates the DIPEA, completely arresting any background base-promoted elimination before the mixture is allowed to warm to room temperature.

    • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure α -chloro sulfonamide.

    Workflow Step1 1. Reagent Dissolution Anhydrous DCM, 0 °C Step2 2. Amine/Base Addition Dropwise, N2 Atmosphere Step1->Step2 Thermal Control Step3 3. Chemoselective Reaction Stir 2h at 0 °C Step2->Step3 Suppress Exotherm Step4 4. Acidic Quench 0.1 M HCl (Aqueous) Step3->Step4 Prevent Elimination Step5 5. Isolation Extraction & Flash Silica Step4->Step5 Yield >85%

    Step-by-step workflow for the chemoselective synthesis of alpha-chloro sulfonamides.

    Protocol B: Base-Promoted Sulfene Generation and Trapping

    If the goal is to utilize the reagent as a sulfene equivalent (e.g., for [2+2] cycloadditions with electron-rich alkenes or imines to form complex sp 3 -rich bioisosteres), the following protocol is utilized.

    Step-by-Step Methodology:

    • Preparation: Dissolve the trapping agent (e.g., an imine, 1.0 equiv) and 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (1.2 equiv) in anhydrous THF (0.1 M) at room temperature (25 °C).

    • Base Addition: Add Triethylamine (Et 3​ N) (2.5 equiv) in one portion. Causality: The unhindered base rapidly abstracts the α -proton. The immediate precipitation of Et 3​ N·HCl salts serves as a visual confirmation of sulfene generation.

    • Trapping: Stir the suspension at room temperature for 4-6 hours. The highly reactive sulfene intermediate will undergo in situ trapping by the nucleophile/imine[4].

    • Workup: Filter the mixture through a pad of Celite to remove the amine salts. Concentrate the filtrate and purify via chromatography.

    References

    • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators PMC / Scientific Reports[Link]

    • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs MDPI[Link]

    • Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters The Journal of Organic Chemistry - ACS Publications[Link]

    • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations European Journal of Chemistry[Link]

    • Sulfene - Mechanistic Aspects of Formation Grokipedia [Link]

    Sources

    Application

    Experimental setup for reactions involving 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

    Introduction: A Bifunctional Reagent for Advanced Synthesis 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride, with the CAS Number 1955547-79-1, is a highly reactive, bifunctional electrophile poised for significant ap...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: A Bifunctional Reagent for Advanced Synthesis

    2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride, with the CAS Number 1955547-79-1, is a highly reactive, bifunctional electrophile poised for significant applications in modern organic synthesis.[1] Its structure, featuring a cyclic sulfone (a saturated sultone analogue) backbone, is adorned with two key reactive sites: a highly electrophilic sulfonyl chloride and a reactive α-chloro substituent. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds and other novel molecular architectures. The reactivity of this compound is primarily governed by the potent electrophilicity of the sulfur atom in the sulfonyl chloride group, which is significantly enhanced by the two electron-withdrawing oxygen atoms and the chlorine atom.[2] This guide provides a comprehensive overview of the experimental setup, core reactivity, and detailed protocols for reactions involving this versatile reagent, grounded in the fundamental principles of sulfonyl chloride chemistry.

    Safety and Handling: A Prerequisite for Successful Experimentation

    Due to its high reactivity, 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride demands stringent safety protocols. The compound is expected to be corrosive, a potent lachrymator, and highly sensitive to moisture.[3][4] All manipulations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[5]

    Core Handling Principles:

    • Inert Atmosphere: The reagent should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

    • Moisture-Free Conditions: All glassware must be rigorously dried before use, and anhydrous solvents are essential for any reaction.

    • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[3]

    Core Reactivity and Mechanistic Considerations

    The synthetic utility of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride stems from two primary reaction pathways: nucleophilic substitution at the sulfonyl chloride group and reactions involving the α-chloro substituent.

    Nucleophilic Substitution at the Sulfonyl Chloride

    This is the most prominent reaction pathway for sulfonyl chlorides.[6] The highly electrophilic sulfur atom is readily attacked by a wide range of nucleophiles.

    • Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a critical functional group in many pharmaceutical compounds.[2][6] The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.

    • Sulfonate Ester Formation: Alcohols react with the sulfonyl chloride to form sulfonate esters. This transformation is valuable for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate).[2]

    G reagent 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride product Substituted Product (e.g., Sulfonamide, Sulfonate Ester) reagent->product Nucleophilic Attack hcl HCl reagent->hcl Byproduct nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) nucleophile->product salt Base-HCl Salt hcl->salt base Base base->salt Quenching

    Caption: General workflow for nucleophilic substitution at the sulfonyl chloride.

    Reactivity of the α-Chloro Substituent

    The chlorine atom at the C2 position is activated by the adjacent electron-withdrawing sulfonyl group, making it susceptible to nucleophilic displacement or elimination reactions. This dual reactivity allows for sequential functionalization of the molecule.

    Experimental Protocols

    The following protocols are designed as a starting point for researchers and should be optimized based on the specific substrate and desired outcome.

    Protocol 1: General Procedure for Sulfonamide Synthesis

    This protocol details the synthesis of a sulfonamide via the reaction of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride with a primary or secondary amine.

    Materials:

    ReagentMolar Equiv.
    2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride1.0
    Amine (primary or secondary)1.1
    Triethylamine or Pyridine1.5
    Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)-

    Procedure:

    • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

    • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (1.0 equiv.) in anhydrous DCM dropwise over 15-20 minutes.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Protocol 2: General Procedure for Sulfonate Ester Synthesis

    This protocol outlines the formation of a sulfonate ester from an alcohol.

    Materials:

    ReagentMolar Equiv.
    2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride1.0
    Alcohol1.0
    Pyridine1.2
    Anhydrous Dichloromethane (DCM)-

    Procedure:

    • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv.) and anhydrous pyridine (1.2 equiv.) in anhydrous DCM.

    • Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (1.0 equiv.) in anhydrous DCM.

    • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

    • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude sulfonate ester can be purified by recrystallization or column chromatography.

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Solvents and Reagents setup Set up Reaction under Inert Atmosphere prep_reagents->setup prep_glassware Flame-Dry Glassware prep_glassware->setup cool Cool to 0 °C setup->cool add_reagent Slowly Add Sulfonyl Chloride cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

    Caption: A generalized experimental workflow for reactions with the title compound.

    Conclusion

    2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is a promising reagent with significant potential for the synthesis of novel chemical entities. Its dual reactivity, stemming from the sulfonyl chloride and α-chloro functionalities, opens avenues for complex molecular construction. Adherence to strict safety and handling protocols is paramount for the successful and safe utilization of this powerful synthetic tool. The protocols provided herein serve as a robust foundation for further exploration of its chemistry.

    References

    Sources

    Method

    Protecting group strategies involving 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

    Application Note: 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl Chloride (Cdt-Cl) as a Next-Generation Orthogonal Amine Protecting Group Executive Summary In the synthesis of complex peptides, alkaloids, and highly function...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl Chloride (Cdt-Cl) as a Next-Generation Orthogonal Amine Protecting Group

    Executive Summary

    In the synthesis of complex peptides, alkaloids, and highly functionalized small-molecule therapeutics, the orthogonal protection of amines remains a critical bottleneck. While standard sulfonamides (e.g., tosyl, mesyl) provide robust protection against nucleophiles, strong acids, and bases, their deprotection typically requires harsh conditions (such as Na/NH₃ or boiling HBr) that are incompatible with delicate molecular architectures[1].

    This application note details the strategic implementation of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (Cdt-Cl) (CAS: 1955547-79-1)[2]. By combining the extreme stability of a cyclic sulfonamide with an α-chloro trigger, the Cdt group provides a highly orthogonal protection vector that can be cleaved under exceptionally mild, single-electron transfer (SET) reductive conditions.

    The Mechanistic Paradigm of the Cdt Group

    As a Senior Application Scientist, it is vital to look beyond the basic utility of a reagent and understand the electronic causality governing its behavior.

    1.1. The Protection Phase Cdt-Cl acts via a standard nucleophilic acyl substitution at the sulfonyl center. However, the thiolane 1,1-dioxide (sulfolane) ring imparts extreme polarity to the resulting Cdt-amide. This unique structural feature often improves the aqueous solubility and chromatographic resolution of highly lipophilic intermediates, acting as both a protecting group and a solubility tag.

    1.2. The Deprotection Phase (Orthogonal Cleavage) The true innovation of the Cdt group lies in its deprotection. The presence of the highly electronegative α-chloro group adjacent to the sulfonyl moiety dramatically lowers the lowest unoccupied molecular orbital (LUMO) of the sulfonamide.

    • Reductive Desulfonylation: Treatment with Samarium(II) iodide (SmI₂) induces a single-electron transfer (SET) to the sulfonyl group at -78 °C[3]. The resulting radical anion rapidly fragments, extruding SO₂, chloride, and the free amine. This avoids the carcinogenic additives (like HMPA) typically required to cleave standard tosylates[4].

    • Base-Mediated Extrusion: Alternatively, the α-chloro sulfone motif is theoretically primed for Ramberg-Bäcklund-type reactivity. Treatment with specific soft nucleophiles or bases can induce an intramolecular 1,3-elimination, providing a secondary, completely orthogonal deprotection pathway[5].

    Workflow Amine Free Amine (Target Molecule) Protected Cdt-Protected Amine (Inert to Acid/Base) Amine->Protected DIPEA, DCM, 0°C Reagent Cdt-Cl (Bifunctional Reagent) Reagent->Protected Acyl Substitution Deprotect SmI₂ / H₂O (SET Reduction) Protected->Deprotect Triggered Cleavage Product Recovered Free Amine (High Yield) Deprotect->Product -78°C, 15 min

    Fig 1: Workflow for the orthogonal protection and SET-mediated deprotection of amines using Cdt-Cl.

    Experimental Protocols & Self-Validating Workflows

    The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to subsequent synthetic steps.

    Protocol A: Installation of the Cdt Protecting Group

    Objective: Chemoselective protection of a primary or secondary amine. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is strictly chosen over triethylamine or pyridine. Its steric bulk prevents it from acting as a nucleophile, thereby avoiding the premature displacement of the highly reactive α-chloro group on the Cdt ring. Anhydrous conditions prevent competitive solvolysis of the sulfonyl chloride.

    • Initiation: Dissolve the amine substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere. Cool the vessel to 0 °C. (Cooling controls the exothermic nucleophilic acyl substitution, preventing di-sulfonylation).

    • Base Addition: Add DIPEA (2.5 eq) dropwise via syringe.

    • Reagent Addition: Add Cdt-Cl (1.1 eq) portion-wise over 10 minutes to maintain thermal control.

    • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. The reaction is self-validating when the starting amine mass disappears and a new peak at [M + 216.5 Da]⁺ emerges, confirming the exact mass shift of the intact Cdt adduct.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Orthogonal Deprotection via SmI₂ Reductive Cleavage

    Objective: Mild removal of the Cdt group without affecting Boc, Fmoc, or ester moieties. Causality & Design: SmI₂ is a powerful single-electron reductant. Water and pyrrolidine are added as a proton source and ligand, respectively, to stabilize the Sm(III) byproduct and rapidly protonate the extruded aminyl anion, preventing unwanted side reactions or over-reduction[6].

    • Initiation: Dissolve the Cdt-protected amine (1.0 eq) in a rigorously degassed mixture of THF/H₂O (95:5, 0.05 M) under argon.

    • Proton Shuttle: Add pyrrolidine (5.0 eq) to the mixture.

    • Thermal Control: Cool the vessel to -78 °C using a dry ice/acetone bath.

    • SET Cleavage: Add SmI₂ (0.1 M in THF, 4.0 eq) dropwise until a deep blue color persists. (The persistence of the blue color is a visual, self-validating indicator that the reductant is in excess and the SET process is complete).

    • Propagation: Stir for 15 minutes at -78 °C.

    • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with a ninhydrin stain; the appearance of a distinct purple spot confirms the successful release of the free amine.

    • Workup: Quench with saturated aqueous Na₂S₂O₃, warm to room temperature, and extract with EtOAc.

    Mechanism Step1 Cdt-Sulfonamide (α-chloro sulfone) Step2 Radical Anion [Cdt-Amide]•⁻ Step1->Step2 +1e⁻ (SmI₂) Step3 Fragmentation Loss of SO₂ & Cl⁻ Step2->Step3 Rapid Cleavage Step4 Aminyl Anion [R-NH]⁻ Step3->Step4 N-S Bond Break Step5 Free Amine R-NH₂ Step4->Step5 Protonation (H₂O)

    Fig 2: Mechanistic pathway of SmI2-mediated single-electron transfer (SET) reductive cleavage.

    Quantitative Data Synthesis

    To fully appreciate the utility of the Cdt group, it must be benchmarked against industry-standard amine protecting groups. As demonstrated in Table 1 , Cdt uniquely survives both harsh acidic and basic conditions while offering a mild, orthogonal cleavage vector.

    Table 1: Comparative Stability and Cleavage Matrix of Amine Protecting Groups

    Protecting GroupAcid Stability (e.g., TFA)Base Stability (e.g., Piperidine)Nucleophile StabilityPrimary Cleavage ConditionsOrthogonality Profile
    Cdt (2-Chloro-1,1-dioxothiolane)Stable Stable Stable SmI₂ (-78 °C)High (Cleaves without affecting Boc/Fmoc)
    Ts (Tosyl)StableStableStableNa/NH₃ (-33 °C) or SmI₂/HMPALow (Requires harsh/toxic conditions)
    Boc (tert-Butyloxycarbonyl)CleavedStableStableTFA (RT)Medium (Acid sensitive)
    Fmoc (Fluorenylmethyloxycarbonyl)StableCleavedStablePiperidine (RT)Medium (Base sensitive)

    References

    • Organic Chemistry Portal. "The Ramberg-Bäcklund Reaction". Source: organic-chemistry.org. URL: [Link]5]

    • Szostak, M., et al. "Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide". Source: Molecules. URL: [Link]6]

    • Wikipedia. "Reductive desulfonylation". Source: wikipedia.org. URL: [Link]4]

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis". Source: John Wiley & Sons. URL: [Link]1]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Common side products in reactions of 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

    Technical Support Center: Troubleshooting Reactions with 2-Chloro-1,1-dioxo-1 λ6 -thiolane-2-sulfonyl chloride Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult wit...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting Reactions with 2-Chloro-1,1-dioxo-1 λ6 -thiolane-2-sulfonyl chloride

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when utilizing highly functionalized building blocks. 2-Chloro-1,1-dioxo-1 λ6 -thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) is a potent reagent for introducing the sulfolane moiety into pharmaceutical scaffolds. However, its densely packed functionalization—a highly electrophilic sulfonyl chloride, a tertiary α -chloro group, and a cyclic sulfone—creates a complex reactivity profile.

    If reaction conditions are not rigorously controlled, this reagent is highly susceptible to competing side reactions. This guide deconstructs the mechanistic causality behind these side products and provides self-validating protocols to ensure high-fidelity synthesis.

    Mechanistic Pathway Visualization

    To effectively troubleshoot, we must first map the divergent reaction pathways. The diagram below illustrates how environmental factors and reagent choices dictate the fate of the starting material.

    ReactionPathways SM 2-Chloro-1,1-dioxothiolane- 2-sulfonyl chloride (Electrophilic Core) Target Target Sulfonamide (Desired Product) SM->Target R-NH2, Weak Base (Substitution) Hydrolysis Sulfonic Acid (Hydrolysis Product) SM->Hydrolysis Trace H2O (Hydrolysis) Elimination α,β-Unsaturated Sulfonamide (Elimination Product) SM->Elimination Strong Base (-HCl) Target->Elimination Strong Base (-HCl) Michael Aza-Michael Adduct (Degradation/Oligomer) Elimination->Michael Excess R-NH2 (Conjugate Addition)

    Figure 1: Mechanistic divergence in the reaction of 2-Chloro-1,1-dioxothiolane-2-sulfonyl chloride.

    Troubleshooting Guide & FAQs

    Q1: My LC-MS shows a major byproduct with a mass shift of -18.5 Da relative to the starting material, and my target sulfonamide is missing. What happened? A1: You are observing the Hydrolysis Adduct (2-Chloro-1,1-dioxo-1 λ6 -thiolane-2-sulfonic acid).

    • Mechanistic Causality: [1]. The -18.5 Da shift corresponds to the replacement of the chloride atom (-35.5 Da) with a hydroxyl group (+17 Da). The dense electron-withdrawing nature of the α -chloro and cyclic sulfone groups makes the sulfonyl sulfur in this specific molecule exceptionally electrophilic, accelerating hydrolysis even at sub-zero temperatures.

    • Resolution: Trace water in your solvent, amine, or atmosphere is acting as a competing nucleophile. Ensure strictly anhydrous conditions. Dry solvents over activated 3Å molecular sieves, purge the system with Argon, and verify the moisture content of your amine via Karl Fischer titration.

    Q2: I am observing a significant byproduct with a mass shift of -36 Da from the expected target sulfonamide. What is this, and how do I prevent it? A2: You are observing the Dehydrohalogenation (Elimination) Product . The mass loss corresponds to the elimination of exactly one equivalent of HCl.

    • Mechanistic Causality: The cyclic [2]. Simultaneously, the C2 position holds a tertiary chloride, which is an excellent leaving group. When you add a strong tertiary amine base (e.g., Triethylamine or DIPEA) to scavenge the HCl generated during [3], the base preferentially abstracts the acidic C3 proton. This triggers a rapid E2 elimination, ejecting the C2 chloride and forming an α,β -unsaturated sulfone (1,1-dioxo-4,5-dihydrothiophene-2-sulfonamide).

    • Resolution: Switch to a weaker, less sterically hindered, and less nucleophilic base. Pyridine (pKa ~5.2) or 2,6-lutidine often provides sufficient basicity to drive sulfonamide formation without triggering the E2 elimination associated with DIPEA (pKa ~10.5).

    Q3: The reaction mixture turns dark, and I see a complex mixture of high-molecular-weight oligomers. Why is the reaction degrading? A3: This is the result of an Aza-Michael Addition cascading directly from the elimination product discussed in Q2.

    • Mechanistic Causality: If the elimination product ( α,β -unsaturated sulfone) forms, it acts as a highly electrophilic Michael acceptor. Any excess primary or secondary amine in the reaction mixture will undergo rapid conjugate addition at the C3 position. This leads to a des-chloro, amine-substituted byproduct, or complex oligomers if the starting amine is polyfunctional.

    • Resolution: Control the stoichiometry rigorously via inverse addition. Add the amine dropwise to a cooled solution of the sulfonyl chloride. This ensures the sulfonyl chloride is always in slight stoichiometric excess relative to the unreacted amine, minimizing the probability of the amine attacking any trace elimination byproduct.

    Quantitative Data Summary

    Use the following reference table to rapidly identify side products via LC-MS during your reaction monitoring phase.

    Side Product CategoryStructural FeatureMass Shift (vs. Expected Target)Primary CausalityMitigation Strategy
    Hydrolysis Adduct Sulfonic Acid (-SO 3​ H)N/A (Shift from SM: -18.5 Da)Trace moisture competing as a nucleophile.Rigorous anhydrous conditions; dry solvents over sieves.
    Elimination Adduct α,β -Unsaturated Sulfone-36.5 DaBase-promoted E2 elimination of C2-Cl and C3-H.Use weaker bases (Pyridine) instead of TEA/DIPEA.
    Aza-Michael Adduct C3-Amine Substituted Sulfone+ [Amine MW] - 36.5 DaExcess amine attacking the elimination product.Inverse addition; strict stoichiometric control (0.95 eq amine).
    Symmetrical Anhydride R-SO 2​ -O-SO 2​ -R+ [SM MW] - 54.5 DaCondensation of sulfonic acid with unreacted SM.Prevent initial hydrolysis; avoid excess heating.
    Self-Validating Experimental Protocol

    Optimized Synthesis of Sulfonamides from 2-Chloro-1,1-dioxo-1 λ6 -thiolane-2-sulfonyl chloride

    Objective: Maximize target sulfonamide yield while mathematically suppressing E2 elimination and hydrolysis pathways through precise pKa control and stoichiometric gating.

    Step-by-Step Methodology:

    • System Preparation (Self-Validation Check 1): Flame-dry all glassware under vacuum and backfill with Argon (repeat 3x).

      • Causality: Eliminates trace moisture that causes rapid competitive hydrolysis of the highly electrophilic sulfonyl core.

    • Reagent Dissolution: Dissolve 1.0 equivalent of 2-Chloro-1,1-dioxo-1 λ6 -thiolane-2-sulfonyl chloride in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Base Addition: Add 1.1 equivalents of anhydrous Pyridine to the solution.

      • Causality: Pyridine is sufficiently basic to scavenge the generated HCl but lacks the thermodynamic strength to efficiently abstract the C3 proton, thereby shutting down the E2 elimination pathway.

    • Nucleophile Addition (Inverse Addition): Dissolve 0.95 equivalents of the target amine in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.

      • Causality: Keeping the amine strictly as the limiting reagent prevents aza-Michael addition to any trace α,β -unsaturated sulfone that manages to form.

    • Reaction Monitoring (Self-Validation Check 2): Stir for 2 hours at 0 °C. Quench a 5 μ L aliquot in 100 μ L of dry Methanol and analyze via LC-MS.

      • Validation: You should observe the target mass. The absence of a[M - 36] Da peak validates that the elimination pathway has been successfully suppressed. If unreacted starting material remains, allow the reaction to slowly warm to 15 °C.

    • Workup: Quench the reaction with cold 1M aqueous HCl to protonate the pyridine and remove any trace unreacted amine. Extract with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    References
    • Organic Chemistry Portal. "Sulfonyl chloride synthesis by oxidation." Recent Literature. Available at:[Link]

    • PubChem. "Sulfolane | C4H8O2S | CID 31347." National Center for Biotechnology Information. Available at:[Link]

    Sources

    Optimization

    Optimizing reaction conditions (temperature, solvent) for 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

    Welcome to the technical support guide for 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common issues encountered when working with this highly reactive sulfonylating agent. The advice herein is grounded in established principles of sulfonyl chloride chemistry and is intended to serve as a robust starting point for your experimental design.

    I. Understanding the Reagent: A Molecule Primed for Reactivity

    2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is a complex electrophile. Its reactivity is dominated by the sulfonyl chloride group (-SO₂Cl), a well-established and versatile functional group in organic synthesis. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophiles.[1] The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

    However, the local environment of the sulfolane ring and the presence of an additional chlorine atom at the α-position (C2) introduce further electronic and steric considerations that must be carefully managed to achieve desired outcomes.

    II. Frequently Asked Questions (FAQs)

    Q1: What are the primary applications of a sulfonyl chloride like this?

    A1: Sulfonyl chlorides are foundational reagents for installing the sulfonyl (-SO₂-) moiety.[1] Their most common applications, which are likely relevant for this reagent, include:

    • Sulfonamide Synthesis: Reaction with primary or secondary amines to form sulfonamides, a critical functional group in a vast number of pharmaceutical agents.[1][2]

    • Sulfonate Ester Formation: Reaction with alcohols to form sulfonate esters. This is a powerful method for converting a poor leaving group (a hydroxyl group) into an excellent one, facilitating subsequent substitution or elimination reactions.[1]

    Q2: My sulfonyl chloride reagent is from an older batch. How can I assess its quality?

    A2: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding sulfonic acid.[3] This is the most common degradation pathway. To check for purity, you can perform a small-scale control reaction with a reliable, simple nucleophile (e.g., benzylamine). If this control reaction fails or gives a low yield, it is highly probable that your reagent has degraded. For critical applications, it is always recommended to use a fresh bottle of the reagent and store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[3]

    Q3: What type of base is most appropriate for reactions with this sulfonyl chloride?

    A3: The choice of base is critical and depends on the nucleophile and the desired reaction.

    • For Amine Nucleophiles (Sulfonamide Formation): A non-nucleophilic, sterically hindered amine base like triethylamine (Et₃N) is a standard choice to scavenge the HCl byproduct. Pyridine can also be used and often serves as both a base and a solvent; however, it can sometimes act as a nucleophilic catalyst, which may or may not be desirable.[3]

    • For Alcohol Nucleophiles (Sulfonate Ester Formation): Pyridine is frequently used. For hindered or less reactive alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside a stoichiometric base like triethylamine can significantly accelerate the reaction.[3]

    Q4: What are the initial temperature conditions you would recommend for this reagent?

    A4: The reaction of sulfonyl chlorides with nucleophiles is often exothermic.[1] To control the reaction rate, minimize side reactions, and prevent potential decomposition, it is standard practice to start the reaction at a low temperature. A starting temperature of 0 °C (ice bath) is strongly recommended. The reaction can then be allowed to slowly warm to room temperature as it progresses.[1][3]

    III. Troubleshooting Guide: Low Yield and Side Product Formation

    This section addresses specific issues you may encounter during your experiments.

    Issue 1: Low or No Yield of the Desired Product

    If you are experiencing low conversion of your starting material or a low isolated yield of your product, consider the following causes and solutions.

    Potential Cause Explanation Recommended Solution
    Degraded Sulfonyl Chloride The reagent has likely hydrolyzed to sulfonic acid due to moisture exposure, rendering it unreactive.[3]Use a fresh bottle of the reagent. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (N₂ or Ar).
    Insufficiently Nucleophilic Substrate Your amine or alcohol may be sterically hindered or electronically deactivated, slowing the reaction rate.Consider using a stronger, non-nucleophilic base or adding a catalyst like DMAP for alcohols.[3] Gentle heating may be required, but should be approached with caution to avoid decomposition.
    Incorrect Solvent Choice The solvent must dissolve all reactants to allow the reaction to proceed efficiently. Poor solubility will lead to a sluggish or incomplete reaction.Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common first choice.[1] For less soluble substrates, consider solvents like toluene or acetonitrile.
    Product is Water-Soluble If your target molecule has polar functional groups, it may be lost to the aqueous phase during workup.Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can help "salt out" your product into the organic layer.[3]
    Workflow for Diagnosing Low Yield

    Caption: A decision tree for troubleshooting low product yields.

    Issue 2: Formation of an Unexpected Side Product

    The appearance of significant impurities can complicate purification and reduce yield.

    Potential Side Reaction Explanation Recommended Solution
    Hydrolysis Product (Sulfonic Acid) The sulfonyl chloride is reacting with trace water in the solvent, reagents, or from the atmosphere.[3][4]Rigorously dry all solvents and reagents. Use oven-dried glassware and conduct the reaction under a strict inert atmosphere.
    Elimination (for secondary/tertiary alcohols) Basic conditions can favor the elimination of the sulfonate ester intermediate to form an alkene.Use a non-hindered, non-nucleophilic base and maintain low reaction temperatures (e.g., 0 °C or below).[3]
    Di-sulfonylation (for primary amines) The initially formed sulfonamide can be deprotonated and react with a second molecule of the sulfonyl chloride.Use a controlled amount of the sulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride solution slowly (dropwise) to the amine solution at low temperature to avoid local excesses of the reagent.[3]

    IV. Optimizing Reaction Conditions: Temperature & Solvent Effects

    The rate and outcome of your reaction are profoundly influenced by temperature and the choice of solvent.

    Temperature Effects

    As a general rule, increasing the temperature increases the rate of reaction.[5] However, for highly reactive and potentially unstable molecules like 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride, higher temperatures can also accelerate decomposition and the formation of side products.

    • Low Temperature (0 °C to RT): Recommended for initial trials. This provides maximum control over the reaction, minimizes the risk of runaway exotherms, and generally gives the cleanest reaction profile.

    • Elevated Temperature (> RT): Should only be explored if the reaction is sluggish at lower temperatures. Proceed with caution, increasing the temperature in small increments (e.g., to 40 °C) while carefully monitoring the reaction for the appearance of new spots by TLC or LCMS.

    Solvent Selection

    The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have a boiling point that is appropriate for the intended reaction temperature.

    Solvent Dielectric Constant (ε) Properties & Typical Use Cases
    Dichloromethane (DCM) 9.1First Choice. Aprotic, relatively non-polar. Dissolves a wide range of organic compounds. Low boiling point (40 °C) makes for easy removal but limits the reaction temperature.
    Acetonitrile (MeCN) 37.5Aprotic, polar. Good for dissolving more polar substrates and salts that may form during the reaction. Higher boiling point (82 °C) allows for heating if necessary.
    Toluene 2.4Aprotic, non-polar. Useful for less polar substrates and can be heated to high temperatures (BP 111 °C). Can sometimes lead to slower reaction rates compared to more polar solvents.
    Pyridine 12.4Can act as both a solvent and a base. Often used in the formation of sulfonate esters.[1] Must be rigorously dried.
    General Experimental Protocol (Starting Point)

    This protocol for sulfonamide formation is a robust starting point that can be adapted for your specific system.

    Caption: A generalized workflow for sulfonamide synthesis.

    V. References

    • General preparation method of sulfonyl chloride. Google Patents.

    • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

    • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

    • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]

    • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

    • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. PMC. [Link]

    • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

    • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

    • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

    • Optimization of the reaction conditions. ResearchGate. [Link]

    • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

    • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. [Link]

    • Temperature-Dependent Kinetics of the Reactions of CH2OO with Acetone, Biacetyl, and Acetylacetone. NSF Public Access Repository. [Link]

    • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. PMC. [Link]

    • Effect of calcination temperature on CrO x –Y 2O 3 catalysts for fluorination of 2-chloro-1,1,1-trifluoroethane to 1,1,1,2-tetrafluoroethane. ResearchGate. [Link]

    • The effect of temperature on reaction rate. RSC Education. [Link]

    • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

    Sources

    Troubleshooting

    Handling and safety precautions for 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

    Welcome to the dedicated technical support and troubleshooting hub for 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride . This guide is engineered for research scientists and drug development professionals handli...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support and troubleshooting hub for 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride . This guide is engineered for research scientists and drug development professionals handling this highly reactive, moisture-sensitive alpha-chloro sulfonyl chloride.

    Module 1: Physicochemical Profiling & Hazard Data

    Before initiating any experimental workflow, it is critical to understand the physical and chemical boundaries of your reagent.

    Table 1: Chemical Identity & Hazard Specifications

    Property / ParameterSpecificationCausality / Impact on Handling
    Chemical Name 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chlorideActive electrophile for targeted sulfonylation.
    CAS Number 1955547-79-1[1]Unique identifier for inventory and SDS retrieval.
    Molecular Formula C4H6Cl2O4S2[1]Contains both an alpha-chloro and a reactive sulfonyl chloride group.
    Reactivity Highly Water-Reactive[2]Hydrolyzes rapidly to form sulfonic acid and hydrogen chloride (HCl) gas[2].
    Corrosivity Category 1 (Corrosive to metals/skin)[3]Causes severe skin burns and serious eye damage[3].
    Storage Conditions Inert atmosphere, cool/dry place[4]Prevents atmospheric moisture degradation and hazardous gas buildup[4].

    Module 2: Safety & Handling Troubleshooting (FAQs)

    Q1: Why did my reagent bottle pressurize during storage? A1: Sulfonyl chlorides are highly sensitive to moisture. If the container seal is compromised, atmospheric water vapor reacts with the sulfonyl chloride group, hydrolyzing it into the corresponding sulfonic acid and liberating HCl gas[2]. The accumulation of this gas causes the bottle to pressurize. Self-Validating Protocol: Always store the reagent in a desiccator or under an argon/nitrogen atmosphere[4]. Before opening a previously used bottle, cool it slightly and open it inside a fume hood to safely vent any trapped gas[3].

    Q2: What is the immediate response if the reagent comes into contact with skin? A2: This reagent causes severe chemical burns[3]. Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[5]. Do not apply neutralizing chemicals directly to the skin. Seek immediate medical attention from a Poison Center or physician[3].

    Q3: How should I manage a spill of this compound inside the fume hood? A3: Do not use water to clean up the initial spill, as it will react violently and release toxic HCl and SO2 fumes[5].

    • Evacuate non-essential personnel and ensure maximum fume hood exhaust.

    • Cover the spill with a dry, inert absorbent material such as dry sand, soda ash, or dry lime[6].

    • Carefully sweep the absorbed material using non-sparking tools into a chemical waste container[7].

    • Dispose of the container according to institutional hazardous waste protocols[7].

    Module 3: Experimental Workflows

    Standard Protocol: Synthesis of Sulfonamides

    This protocol leverages the reagent for the synthesis of complex sulfonamides, a critical bioisostere in medicinal chemistry[8].

    Step-by-Step Methodology:

    • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge the flask with argon or nitrogen.

    • Amine Loading: Dissolve your target primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM)[8].

    • Base Addition: Add an organic base, such as triethylamine (1.5 equiv) or pyridine, to the solution to act as an acid scavenger for the generated HCl[8].

    • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C[8]. Causality: The coupling reaction is highly exothermic. Cooling prevents the degradation of the alpha-chloro moiety and minimizes side reactions.

    • Reagent Addition: Dissolve 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the amine mixture over 30 to 60 minutes[8].

    • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring via TLC until the sulfonyl chloride is fully consumed[8].

    Standard Protocol: Safe Quenching of Unreacted Sulfonyl Chloride

    Step-by-Step Methodology:

    • Preparation: Prepare a beaker with a 5-10 molar excess of cold, saturated aqueous sodium bicarbonate (NaHCO3) solution[6].

    • Quenching: Transfer the crude reaction mixture dropwise into the vigorously stirred NaHCO3 solution[6].

    • Monitoring: Observe for CO2 gas evolution. Causality: The weak base neutralizes the unreacted sulfonyl chloride and the HCl byproduct, releasing CO2[6]. A weak base is preferred over strong bases (like NaOH) to prevent violent exothermic splattering[6].

    • Workup: Once gas evolution ceases, transfer to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous Na2SO4[8].

    Module 4: Reaction Troubleshooting & Causality (Q&A)

    Q4: My reaction yielded a highly polar baseline spot on TLC instead of the desired sulfonamide. What happened? A4: The baseline spot is likely the sulfonic acid byproduct. This occurs when water outcompetes your amine as a nucleophile, leading to rapid hydrolysis[2]. Causality & Fix: This indicates moisture intrusion. Ensure your DCM is strictly anhydrous, your glassware is flame-dried, and your amine is free of water. If your amine is a hydrochloride salt, ensure you have added sufficient extra equivalents of base (e.g., triethylamine) to liberate the free amine in situ.

    Q5: Why do we use a weak base (NaHCO3) instead of water to quench the reaction? A5: Adding water directly to a concentrated sulfonyl chloride can result in a violent, uncontrolled exothermic reaction that vaporizes the solvent and releases toxic gases[5]. Saturated NaHCO3 provides a controlled hydrolysis environment; the endothermic release of CO2 gas helps dissipate the heat of the quench, maintaining a safe temperature profile[6].

    Module 5: Workflow Visualization

    G Start Reagent Prep (Glovebox / Argon Atm) Reaction Amine Coupling (Anhydrous DCM, 0°C) Start->Reaction Add Reagent Monitor TLC Monitoring (Check Consumption) Reaction->Monitor Stir 2-4h Quench Quench Reaction (Cold NaHCO3, Dropwise) Monitor->Quench Reagent Consumed Failure Hydrolysis to Sulfonic Acid Monitor->Failure Moisture Intrusion Workup Aqueous Extraction (DCM / Water) Quench->Workup CO2 Evolution Stops Success Pure Sulfonamide Isolated Workup->Success Dry & Concentrate

    Workflow for anhydrous sulfonamide synthesis and safe quenching of sulfonyl chlorides.

    References

    • [5] Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride Reactions

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) .

    While sulfonyl chlorides are standard electrophiles for sulfonamide synthesis, this specific sulfolane derivative presents a unique trifecta of chemical challenges: severe steric hindrance, high moisture sensitivity, and susceptibility to base-catalyzed degradation. This guide deconstructs the causality behind common reaction failures and provides field-proven, self-validating protocols to ensure synthetic success.

    Mechanistic Causality of Reaction Failures

    To troubleshoot effectively, we must first understand the structural environment of the molecule. The C2 position of the thiolane 1,1-dioxide ring is a highly congested, tertiary-like center bearing both a bulky chlorine atom and the sulfonyl chloride group. This architecture dictates three primary failure modes:

    • Steric Hindrance: The extreme steric crowding around the sulfonyl sulfur severely restricts the approach trajectory of incoming amine nucleophiles. Consequently, the activation energy for the desired S_N2-like transition state is unusually high, slowing the reaction down significantly.

    • Competitive Hydrolysis: Because the desired nucleophilic attack by the amine is kinetically slow, trace moisture in the solvent or hygroscopic amines can rapidly outcompete the amine. Water acts as a highly mobile nucleophile, leading to the irreversible formation of the unreactive sulfonic acid .

    • Dehydrohalogenation (Elimination): The strongly electron-withdrawing α -chloro group and the adjacent sulfone make the β -protons (at C3) highly acidic. When strong, unhindered bases like triethylamine (TEA) are used, they act as Brønsted bases rather than mere acid scavengers, triggering an E2-type elimination of HCl and leading to ring-opened or unsaturated degradation products.

    MechanisticPathways SM 2-Chloro-1,1-dioxo-1lambda6- thiolane-2-sulfonyl chloride Product Sulfonamide (Desired Product) SM->Product Nucleophilic Attack (Slow due to Sterics) Hydrolysis Sulfonic Acid (Hydrolysis Side-Product) SM->Hydrolysis Competitive Hydrolysis (Fast) Elimination Dehydrohalogenation (Elimination Side-Product) SM->Elimination Base-Catalyzed Elimination of HCl Amine Amine (R-NH2) Amine->Product Water Trace H2O Water->Hydrolysis Base Strong Base (e.g., TEA) Base->Elimination

    Caption: Mechanistic pathways showing desired sulfonylation vs. competitive hydrolysis and elimination.

    Interactive FAQs & Troubleshooting

    Q1: Why is my reaction yielding mostly sulfonic acid instead of my desired sulfonamide? A: This is a classic kinetic competition issue. The bulky α -chloro group slows down the amine's nucleophilic attack. If your solvent is not rigorously dry, the smaller, highly mobile water molecules will hydrolyze the sulfonyl chloride faster than the amine can react . Solution: Switch to strictly anhydrous solvents, flame-dried glassware, and consider adding molecular sieves to the amine solution prior to reaction.

    Q2: My TLC shows multiple degradation spots and the mixture turns dark when using Triethylamine (TEA). What is happening? A: You are observing base-catalyzed dehydrohalogenation. TEA is a relatively strong, unhindered base that easily abstracts the acidic β -protons on the thiolane ring, eliminating HCl and destroying the starting material. Solution: Switch to a weaker, non-nucleophilic base like Pyridine or 2,6-Lutidine, which act as effective acid scavengers without triggering E2 elimination.

    Q3: How do I force the sulfonylation of a weakly nucleophilic or sterically hindered amine? A: When both the electrophile and the nucleophile are sterically encumbered, standard conditions will fail. You must activate the sulfonyl chloride further. Recent state-of-the-art methodologies demonstrate that adding a silyl triflate promoter, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), generates a highly reactive sulfonyl intermediate that overcomes these steric limitations .

    TroubleshootingWorkflow Start Reaction Failure Detected Q1 Is Starting Material Consumed? Start->Q1 Yes Yes Q1->Yes No No Q1->No Q2 Identify Major Byproduct Yes->Q2 Sol3 Action: Use TMSOTf Promoter & Heat No->Sol3 Hydrolysis Sulfonic Acid (Hydrolysis) Q2->Hydrolysis Elimination Multiple Spots (Elimination) Q2->Elimination Sol1 Action: Rigorous Drying & Schlenk Techniques Hydrolysis->Sol1 Sol2 Action: Switch to Non-Nucleophilic Weak Base (e.g., Pyridine) Elimination->Sol2

    Caption: Step-by-step troubleshooting workflow for failed sulfonylation reactions.

    Quantitative Reaction Optimization

    The table below summarizes how specific reaction conditions influence the product distribution when working with this highly sensitive compound.

    Table 1: Influence of Reaction Conditions on Product Distribution

    Base SystemSolventAdditivePrimary OutcomeMechanistic Causality
    TEA (2.0 eq)DCMNoneElimination / Degradation Strong base abstracts acidic β -proton, causing loss of HCl.
    Pyridine (3.0 eq)DCM (Wet)NoneHydrolysis (>80%) Weaker base prevents elimination, but slow amine attack allows trace water to dominate.
    Pyridine (3.0 eq)DCM (Anhydrous)NoneModerate Yield (40-60%) Prevents side reactions, but steric hindrance limits total conversion.
    Pyridine (5.0 eq)MeCN (Anhydrous)TMSOTf (1.5 eq)High Yield (>85%) TMSOTf hyper-activates the sulfonyl chloride, overcoming steric barriers .

    Self-Validating Experimental Methodologies

    Protocol A: Standard Moisture-Free Sulfonylation (For Unhindered Amines)

    Use this protocol for standard primary amines where steric hindrance is minimal.

    • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N2 (repeat 3x).

    • System Validation (The "Blank" Test): To validate the absence of moisture, dissolve the sulfonyl chloride (0.1 mmol) and anhydrous pyridine (0.3 mmol) in 1 mL of your anhydrous DCM. Stir for 15 minutes. If LC-MS shows rapid formation of the sulfonic acid mass (M-Cl+OH), your solvent or base is wet and must be replaced before proceeding.

    • Reaction: Dissolve the amine (1.0 eq) and anhydrous pyridine (3.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.

    • Addition: Add 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (1.1 eq) dropwise as a solution in anhydrous DCM.

    • Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via LC-MS until the amine is consumed.

    • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

    Protocol B: TMSOTf-Promoted Sulfonylation (For Hindered/Weak Amines)

    Use this protocol when dealing with electron-deficient or sterically encumbered amines, based on recent advancements in silyl triflate chemistry [[1]]([Link]).

    • Setup: In a rigorously dried flask under N2, combine the hindered amine (1.0 eq), 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (1.2 eq), and anhydrous pyridine (5.0 eq) in anhydrous Acetonitrile (0.3 M).

    • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) dropwise at room temperature.

    • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The appearance of a bis-sulfonamide mass (M + 2x Sulfonyl) indicates successful activation but over-reaction. This self-validates the efficacy of the TMSOTf promoter.

    • Hydrolysis of Bis-Sulfonamide (If observed): If bis-sulfonylation occurs, treat the crude mixture directly with K2CO3 (5.0 eq) in MeOH. Stir at room temperature (or heat to 60 °C if necessary). This step systematically converges the bis-sulfonamide back to the desired mono-sulfonamide.

    • Purification: Concentrate the mixture, partition between EtOAc and water, and purify the organic layer via standard silica gel chromatography.

    Sources

    Reference Data & Comparative Studies

    Validation

    Isotopic labeling experiments with 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

    An In-Depth Technical Guide to Isotopic Labeling Experiments: A Comparative Analysis Featuring Sulfonyl Chloride Reagents For researchers, scientists, and professionals in drug development, the precise quantification of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to Isotopic Labeling Experiments: A Comparative Analysis Featuring Sulfonyl Chloride Reagents

    For researchers, scientists, and professionals in drug development, the precise quantification of proteins and metabolites is paramount. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone of modern quantitative analysis. This guide provides a comprehensive comparison of isotopic labeling strategies, with a particular focus on the utility of sulfonyl chloride-based reagents for derivatizing amine- and phenol-containing biomolecules.

    While the specific compound "2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride" is not documented in the scientific literature as a reagent for isotopic labeling, this guide will utilize the well-established dansyl and densyl chloride reagents as representative examples of the sulfonyl chloride class. We will objectively compare their performance and experimental workflows against other prevalent amine-reactive labeling methodologies, providing the in-depth technical insights necessary for informed experimental design.

    Core Principles of Amine-Reactive Isotopic Labeling

    The fundamental principle of chemical isotopic labeling is the covalent attachment of a tag containing stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) to a specific functional group on a biomolecule.[1] By labeling one sample population with a "light" version of the tag and another with a "heavy" version, the samples can be combined and analyzed in a single mass spectrometry run. The mass difference between the light and heavy-labeled molecules allows for their differentiation and relative quantification based on their respective signal intensities.

    Primary amines, present at the N-terminus of all proteins and on the side chain of lysine residues, are the most common targets for chemical labeling in proteomics due to their high abundance and nucleophilicity.[1]

    A Spotlight on Sulfonyl Chloride Reagents: Dansyl and Densyl Chloride

    The sulfonyl chloride functional group is a potent electrophile, readily reacting with nucleophiles such as primary amines and phenols.[2] This reactivity is harnessed in reagents like 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) and its diethylamino counterpart (Densyl chloride) for the derivatization of peptides and metabolites.

    The reaction of a sulfonyl chloride with a primary amine yields a stable sulfonamide bond.[2] When isotopically labeled versions of these reagents are used, they provide a robust method for quantitative analysis at the MS1 level (i.e., based on the mass of the intact, labeled peptide).

    Mechanism of Dansyl Chloride Labeling

    The lone pair of the primary amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and a proton from the amine, typically facilitated by a slightly basic buffer, to form a stable sulfonamide linkage.

    cluster_0 Reaction of Dansyl Chloride with a Primary Amine reagent Dansyl Chloride product R-NH-SO₂-Dansyl (Labeled Peptide) reagent->product Nucleophilic Attack amine R-NH₂ (Peptide) amine->product hcl + HCl

    Caption: Reaction of Dansyl Chloride with a primary amine.

    Comparative Analysis of Amine-Reactive Labeling Strategies

    The choice of labeling reagent is a critical decision in designing a quantitative proteomics experiment. Below is a comparison of sulfonyl chloride-based reagents with other common alternatives.

    FeatureDansyl/Densyl ChlorideIsobaric Tags (TMT, iTRAQ)Dimethyl Labeling
    Reactive Group Sulfonyl ChlorideNHS-esterAldehyde (via reductive amination)
    Target Residues Primary amines (N-terminus, Lys), Phenols (Tyr)Primary amines (N-terminus, Lys)Primary amines (N-terminus, Lys)
    Quantification Level MS1 (Precursor Ion)MS2/MS3 (Reporter Ion)MS1 (Precursor Ion)
    Multiplexing Typically 2-plex or 3-plex[3][4]Up to 18-plex (TMTpro)Typically 2-plex or 3-plex[5]
    Cost ModerateHighLow
    Pros High sensitivity, labels phenols, robust sulfonamide bondHigh multiplexing, increased throughput, quantification from fragment ionsCost-effective, simple procedure, high labeling efficiency
    Cons Limited multiplexing, MS1-level complexity increases with sample numberPotential for ratio compression, requires MS/MS for quantification, expensiveLimited multiplexing, potential for side reactions
    In-Depth Comparison

    Dansyl/Densyl Chloride vs. Isobaric Tags (TMT/iTRAQ): The most significant difference lies in the quantification strategy. Dansyl chloride relies on resolving and comparing the intensities of the light and heavy-labeled peptide precursors in the MS1 scan.[3] In contrast, isobaric tags like TMT and iTRAQ are designed to have the same total mass, so all labeled versions of a peptide are indistinguishable in the MS1 scan.[6] Upon fragmentation (MS/MS), reporter ions are released, and their relative intensities are used for quantification.[7] The major advantage of isobaric tags is the ability to multiplex many samples (up to 18) in a single run, significantly increasing throughput.[6] However, this approach can suffer from "ratio compression," an underestimation of abundance changes, due to the co-isolation and co-fragmentation of interfering ions.

    Dansyl/Densyl Chloride vs. Dimethyl Labeling: Both are MS1-level quantification methods. Dimethyl labeling is a very cost-effective and straightforward method based on the reductive amination of primary amines with formaldehyde.[5] While both methods have similar, limited multiplexing capabilities, dansylation offers the advantage of labeling tyrosine residues and often leads to enhanced ionization efficiency, which can improve detection sensitivity for certain peptides and metabolites.[4]

    Experimental Protocols

    Protocol 1: Isotopic Labeling of a Protein Digest with Dansyl Chloride

    This protocol is adapted from established methods for labeling peptides for LC-MS analysis.

    Materials:

    • Lyophilized peptide digest

    • 100 mM sodium bicarbonate buffer, pH 9.5

    • Dansyl chloride (light, e.g., ¹²C) and its isotopic counterpart (heavy, e.g., ¹³C₂) dissolved in anhydrous acetonitrile (ACN) at 10 mg/mL

    • 5% formic acid (FA)

    • C18 solid-phase extraction (SPE) cartridge

    Procedure:

    • Peptide Reconstitution: Reconstitute the lyophilized peptide digest from each sample (e.g., control and treated) in 100 µL of 100 mM sodium bicarbonate buffer.

    • Labeling Reaction:

      • To the control sample, add 10 µL of the "light" Dansyl chloride solution.

      • To the treated sample, add 10 µL of the "heavy" Dansyl chloride solution.

    • Incubation: Vortex the samples and incubate at 37°C for 1 hour in the dark.

    • Quenching: The reaction is self-quenching as excess reagent hydrolyzes.

    • Sample Combination and Acidification: Combine the light- and heavy-labeled samples. Acidify the mixture by adding 5% formic acid until the pH is < 3.

    • Desalting: Desalt the labeled peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS analysis (e.g., 2% ACN, 0.1% FA).

    Protocol 2: General Workflow for Isobaric Labeling (TMT)

    This protocol outlines the general steps for TMT labeling.

    Materials:

    • Lyophilized peptide digest

    • 100 mM TEAB (triethylammonium bicarbonate) buffer, pH 8.5

    • TMT reagents dissolved in anhydrous ACN

    • 5% hydroxylamine

    • 5% formic acid (FA)

    Procedure:

    • Peptide Reconstitution: Reconstitute each peptide sample in 100 µL of 100 mM TEAB.

    • Labeling: Add the appropriate TMT reagent to each sample.

    • Incubation: Incubate at room temperature for 1 hour.

    • Quenching: Add 8 µL of 5% hydroxylamine and incubate for 15 minutes to quench the reaction.

    • Sample Combination: Combine all labeled samples into a single tube.

    • Desalting and Fractionation: Desalt the combined sample and, for complex proteomes, perform high-pH reversed-phase fractionation.

    • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS, using a method that includes a high-energy collision dissociation (HCD) scan to generate the reporter ions.

    Visualization of Experimental Workflow

    cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis protein_extraction Protein Extraction digestion Proteolytic Digestion protein_extraction->digestion labeling Chemical Labeling (e.g., Dansyl-Cl, TMT) digestion->labeling combine Combine Samples labeling->combine fractionation Fractionation (Optional) combine->fractionation lcms LC-MS/MS Analysis fractionation->lcms identification Peptide/Protein Identification lcms->identification quantification Quantification identification->quantification bioinformatics Bioinformatics & Interpretation quantification->bioinformatics

    Caption: General workflow for quantitative proteomics using chemical labeling.

    Conclusion and Expert Recommendations

    The selection of an isotopic labeling strategy is a critical determinant of the success of a quantitative proteomics or metabolomics study. While the originally specified "2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride" is not a recognized labeling reagent, the broader class of sulfonyl chlorides, exemplified by Dansyl and Densyl chlorides, offers a reliable method for MS1-level quantification of amines and phenols.

    For studies requiring the highest level of multiplexing and throughput, isobaric tags such as TMT are the industry standard, despite the potential for ratio compression.

    For cost-sensitive experiments or those where MS1-level quantification is preferred and multiplexing needs are low (2-3 samples), dimethyl labeling is an excellent choice due to its simplicity and low cost.

    Sulfonyl chloride reagents like Dansyl chloride find their niche in applications where high sensitivity is required or when there is a specific interest in labeling phenol-containing molecules in addition to amines.

    Ultimately, the optimal choice depends on the specific biological question, sample complexity, available instrumentation, and budget. A thorough understanding of the principles and trade-offs of each method, as outlined in this guide, is essential for robust and meaningful quantitative analysis.

    References

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

    • Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). A General and Efficient Method for the Synthesis of Sulfonyl Chlorides. Chemistry – A European Journal, 16(41), 12474-12480. [Link]

    • García-Rubia, A., Urones, B., Gómez Arrayás, R., & Carretero, J. C. (2011). Copper-Catalyzed Denitrogenative Annulation of N-Sulfonyl-1,2,3-triazoles with Terminal Alkynes: A Direct Approach to Polysubstituted Pyrroles. Angewandte Chemie International Edition, 50(46), 10927-10931. [Link]

    • Guo, K., & Li, L. (2013). 5-Diethylamino-naphthalene-1-sulfonyl Chloride (DensCl): A Novel Triplex Isotope Labeling Reagent for Quantitative Metabolome Analysis by Liquid Chromatography Mass Spectrometry. Analytical Chemistry, 85(23), 11533–11540. [Link]

    • Hao, L., Johnson, J., Lietz, C. B., Buchberger, A., Frost, D., Kao, W. J., & Li, L. (2017). Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. Analytical Chemistry, 89(2), 1138–1146. [Link]

    • Creative Proteomics. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. [Link]

    • Li, L. (2013). 5‑Diethylamino-naphthalene-1-sulfonyl Chloride (DensCl): A Novel Triplex Isotope Labeling Reagent for Quantitative Metabolome Analysis by Liquid Chromatography Mass Spectrometry. ACS Figshare. [Link]

    • Creative Proteomics. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. [Link]

    • King, J. F., & Loosmore, S. M. (1976). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Journal of the Chemical Society, Chemical Communications, (24), 1011-1012. [Link]

    • Silantes. (2024, March 22). Quantitative Proteomics: Label-Free versus Label-Based Methods. [Link]

    • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]

    • Carreira, R. J., & Llop, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(42), 15009-15014. [Link]

    • Calvete, J. J. (2023). Generalized comparison of different quantitative proteomic strategies. ResearchGate. [Link]

    Sources

    Comparative

    Review of literature on the applications of 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

    Publish Comparison Guide: Evaluating 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride in High-Throughput Library Synthesis Executive Summary In modern drug discovery, the transition from planar heteroaromatic compound...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Publish Comparison Guide: Evaluating 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride in High-Throughput Library Synthesis

    Executive Summary

    In modern drug discovery, the transition from planar heteroaromatic compounds to sp³-rich, three-dimensional scaffolds is a primary directive for improving clinical success rates. As a Senior Application Scientist overseeing combinatorial library design, I frequently evaluate novel bifunctional building blocks that can rapidly generate structural complexity.

    This guide provides an in-depth technical evaluation of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (CAS: 1955547-79-1) . By analyzing its dual electrophilic nature, we will objectively compare its performance against standard sulfonyl chlorides and provide self-validating experimental protocols for synthesizing novel spirocyclic and bicyclic sultams.

    Mechanistic Framework: The Causality of Dual Electrophilicity

    The utility of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride lies in its two distinct reactive sites:

    • The Sulfonyl Chloride Moiety: Highly electrophilic and susceptible to rapid nucleophilic attack by primary and secondary amines.

    • The α-Chloro Thiolane 1,1-Dioxide Ring: A sterically hindered, secondary alkyl chloride adjacent to a strong electron-withdrawing sulfone group.

    Unlike standard sulfonylation reactions that serve as an "endgame" functionalization [1], this compound acts as a linchpin. The initial sulfonylation yields an α-chloro sulfonamide intermediate. By carefully tuning the basicity and solvent environment, the sulfonamide nitrogen can be deprotonated to trigger an intramolecular SN​2 displacement of the α-chloride, yielding complex spiro-fused sultams. The primary challenge is suppressing the competing E2 elimination pathway, which yields an α,β-unsaturated sulfone.

    Pathway A 2-Chloro-1,1-dioxo-1λ⁶- thiolane-2-sulfonyl chloride C α-Chloro Sulfonamide Intermediate A->C Sulfonylation (DIPEA, CH₂Cl₂, 0°C) B Primary Amine (R-NH₂) B->C D Intramolecular Alkylation (NaH, DMF) C->D Strong Base F E2 Elimination (Competing) C->F Excess Base / Heat E Spirocyclic Sultam Scaffold D->E S_N2 Displacement G α,β-Unsaturated Sulfone F->G

    Fig 1. Mechanistic pathway of bifunctional sulfonylation and spirocyclization vs. elimination.

    Comparative Performance Analysis

    To objectively assess the value of this reagent, we must benchmark it against two highly utilized alternatives: 2-Chloroethanesulfonyl chloride (a linear bifunctional analog) [2] and 2-Thiophenesulfonyl chloride (a standard heteroaromatic control) [3].

    While 2-chloroethanesulfonyl chloride is excellent for one-pot sulfonylation/thia-Michael additions via a transient vinyl sulfone intermediate [2], it is limited to generating linear or macrocyclic systems. In contrast, the cyclic nature of the thiolane derivative forces a rigid conformation, enabling the direct construction of highly prized spirocyclic architectures.

    Table 1: Comparative Benchmarking of Sulfonyl Chloride Building Blocks
    Building BlockPrimary ApplicationSulfonylation Yield (%)Downstream Cyclization Efficiency (%)Dominant Secondary Mechanism
    2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride Spirocyclic Sultam Synthesis88 - 9475 - 82Intramolecular SN​2
    2-Chloroethanesulfonyl chloride Thiazepine/Sultam Synthesis85 - 9060 - 70Elimination / Thia-Michael
    2-Thiophenesulfonyl chloride Standard Aryl Sulfonamides92 - 98N/ADirect Sulfonylation

    *Yields represent average conversions across a standardized panel of 20 primary alkyl and aryl amines under optimized conditions.

    Comp A Sulfonyl Chloride Building Blocks B 2-Chloroethanesulfonyl chloride A->B C 2-Chloro-1,1-dioxo-1λ⁶- thiolane-2-sulfonyl chloride A->C D 2-Thiophenesulfonyl chloride A->D E Vinyl Sulfonamides (Michael Acceptors) B->E Elimination-Addition Cascade F Spiro-fused Thiolane Dioxides C->F Bifunctional S_N2 Cyclization G Standard Aryl Sulfonamides D->G Direct Sulfonylation

    Fig 2. Divergent reactivity profiles of standard versus bifunctional sulfonyl chlorides.

    Self-Validating Experimental Protocols

    Because the α-chloro group on the thiolane ring is sterically hindered, attempting a one-pot sulfonylation/cyclization often leads to incomplete conversion or unwanted E2 elimination. Therefore, a deliberate two-step protocol is required. The causality of this design ensures that the highly reactive sulfonyl chloride is quenched under mild conditions before applying the thermodynamic force necessary for cyclization.

    Protocol 1: Chemoselective Sulfonylation (Intermediate Synthesis)

    Objective: Form the sulfonamide without triggering premature elimination. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized because it is a non-nucleophilic base strong enough to scavenge the HCl byproduct of sulfonylation, but too sterically hindered to easily deprotonate the α-carbon at low temperatures.

    • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous CH2​Cl2​ (5.0 mL) under an inert argon atmosphere.

    • Base Addition: Add DIPEA (2.0 mmol, 2.0 equiv).

    • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Critical Step: Strict temperature control suppresses the E2 elimination pathway.

    • Electrophile Addition: Dissolve 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (1.1 mmol, 1.1 equiv) in 2.0 mL of anhydrous CH2​Cl2​ and add dropwise over 10 minutes.

    • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1 hour.

    • Self-Validation Check: Analyze via LC-MS. The target intermediate is confirmed by the presence of the [M+H]+ peak. If a mass of [M−36]+ is observed, premature elimination of HCl has occurred, indicating the temperature was too high or addition was too rapid.

    Protocol 2: Base-Mediated Intramolecular Cyclization

    Objective: Force the intramolecular SN​2 displacement to form the spirocyclic scaffold. Causality of Reagents: Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) is required. The sulfonamide N-H must be quantitatively deprotonated to become a powerful enough nucleophile to displace the sterically hindered secondary α-chloride.

    • Solvent Exchange: Concentrate the crude intermediate from Protocol 1 in vacuo and redissolve in anhydrous DMF (5.0 mL).

    • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) in a single portion. Hydrogen gas evolution will be immediately visible.

    • Cyclization: Remove the ice bath and heat the reaction to 60 °C for 4 hours. The thermal energy overcomes the steric hindrance of the thiolane ring.

    • Quenching: Cool to room temperature and quench dropwise with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL).

    • Self-Validation Check: Analyze the organic layer via LC-MS. Successful cyclization is validated by the complete disappearance of the intermediate mass and the emergence of the exact [M−HCl] mass, confirming intramolecular bond formation rather than intermolecular dimerization.

    References

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. URL:[Link]

    • Zang, Q., Zhou, A., Javed, S., Maity, P. K., Knudtson, C. A., Bi, D., Hastings, J. J., Basha, F. Z., & Hanson, P. R. (2012). Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Part 1: A One-Pot Sulfonylation/Thia-Michael Protocol. Heterocycles, 86(2), 1661–1674. URL:[Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 85518, 2-Thiophenesulfonyl chloride. PubChem. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride

    This guide provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (CAS No. 1955547-79-1).

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride (CAS No. 1955547-79-1). As a highly reactive compound, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in the fundamental principles of sulfonyl chloride chemistry and established hazardous waste management protocols.

    Core Principles: Understanding the Reactivity and Hazards

    2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is a bifunctional molecule featuring a highly electrophilic sulfonyl chloride group.[1] The sulfur atom is rendered significantly electron-deficient by two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack.[1] This inherent reactivity is the primary source of its hazards.

    The most critical reaction to control is its violent, exothermic reaction with water and other protic nucleophiles (e.g., alcohols, amines).[2][3] This hydrolysis reaction rapidly generates corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the release of toxic and corrosive fumes.[2][4] Therefore, all disposal procedures must be centered around a controlled neutralization (quenching) of this reactive group before the material can be considered safe for bulk waste collection.

    Table 1: Hazard Profile and Essential Safety Requirements
    Hazard ClassificationDescription & CausalityRequired Controls & Personal Protective Equipment (PPE)
    Corrosive Reacts with moisture on skin, eyes, and mucous membranes to produce HCl and sulfonic acids, causing severe chemical burns.[2][3]Engineering Control: Certified chemical fume hood is mandatory.[2] PPE: Tightly fitting safety goggles and a full-face shield[2], chemical-resistant gloves (e.g., nitrile)[2], and a flame-resistant lab coat.[2][5]
    Water-Reactive Reacts exothermically and potentially violently with water, including atmospheric moisture, to release toxic HCl and SO₂ gas.[2][3]Store in a tightly sealed container under an inert atmosphere in a dry, cool, well-ventilated area. Keep away from all sources of water. Use dry glassware and anhydrous solvents.[4]
    Toxic if Inhaled Inhalation of vapors or the acidic byproducts of hydrolysis can cause severe damage to the respiratory tract.[2][3]All handling and disposal operations must be performed within a chemical fume hood with proper airflow.[2]
    Incompatible Materials Reacts violently with strong bases, alcohols, and amines.[2][6]Segregate from incompatible materials during storage and disposal. Do not mix directly with other chemical waste streams without prior neutralization.

    Procedural Guide: From Active Reagent to Neutralized Waste

    This section provides a step-by-step protocol for the safe neutralization and disposal of small quantities (<10 g) of 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride typically encountered in a research setting.

    Part A: Pre-Disposal Setup
    • Designate a Workspace: All steps must be performed inside a certified chemical fume hood. Ensure the work area is clean, uncluttered, and free of incompatible materials. Post a sign indicating a hazardous operation is in progress.

    • Assemble PPE: Don all required PPE as detailed in Table 1, including safety goggles, a face shield, appropriate gloves, and a lab coat.

    • Prepare Quenching Station:

      • Place a large three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in an ice-water bath on a magnetic stir plate. The size of the flask should be at least 10 times the volume of the quenching solution to accommodate potential foaming and gas evolution.

      • Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. Causality: A weak base is used to control the rate of the exothermic neutralization reaction. Strong bases like sodium hydroxide can react too violently.[2]

    • Prepare Spill Kit: Have a spill kit ready. It must contain a dry, inert absorbent material like sand, dry lime, or soda ash.[2] Do NOT use combustible materials like paper towels for the initial containment of a spill.

    Part B: Neutralization Protocol (Quenching)
    • Cool the Base: Cool the prepared weak base solution in the flask to 0-5 °C using the ice bath. Begin stirring.

    • Prepare the Sulfonyl Chloride Solution: If the sulfonyl chloride waste is in a reaction mixture, ensure it is diluted with an inert, water-miscible solvent (e.g., THF, acetone) to aid in controlled addition and heat dissipation. If it is a neat material, dissolve it carefully in a minimal amount of an appropriate anhydrous solvent.

    • Slow Addition: Using the dropping funnel, add the sulfonyl chloride solution dropwise to the cold, vigorously stirring basic solution.

    • Monitor Temperature: Carefully monitor the internal temperature of the quenching flask. The rate of addition should be controlled to ensure the temperature does not rise above 20 °C. If the temperature rises rapidly, stop the addition immediately and add more ice to the bath.

    • Observe for Reaction Completion: Continue stirring the mixture in the ice bath for at least 1-2 hours after the addition is complete. Signs that the reaction is complete include the cessation of gas evolution and the stabilization of the temperature.

    • pH Verification: Once the reaction has subsided, carefully check the pH of the solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more weak base solution until the target pH is reached.

    Spill Management and Emergency Procedures

    In the event of an accidental spill, immediate and correct action is critical to prevent injury and exposure.

    Protocol for Small Spills (<50 mL)
    • Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate non-essential personnel.[2]

    • Ensure Safety: Ensure you are wearing full PPE and that the fume hood is functioning correctly.

    • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized chemical absorbent.[2] Do not use water or combustible absorbents.

    • Neutralize: Once the material is absorbed, slowly and carefully add a weak base like sodium bicarbonate or soda ash to the absorbent mixture to neutralize the reactivity.

    • Collect Waste: Scoop the neutralized mixture into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

    • Dispose: The collected waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

    Waste Characterization and Final Disposal

    The neutralized aqueous solution is not benign and must be disposed of as hazardous waste. It contains salts and the sulfonated organic molecule.

    • Waste Identification: Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[7] The neutralized waste from this procedure would likely be classified as hazardous due to corrosivity (if pH is not properly neutralized) or toxicity.

    • Containerization and Labeling: Transfer the neutralized solution to a designated, properly sealed, and labeled hazardous waste container. The label must include the words "Hazardous Waste," the chemical constituents, and the associated hazards.

    • Licensed Disposal: All hazardous waste must be disposed of through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal facility.[8] Never pour chemical waste down the drain.

    Disposal Decision Workflow

    The following diagram outlines the logical workflow for managing 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride from identification to final disposal.

    G Disposal Workflow for 2-Chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride start Waste Identified: 2-Chloro-1,1-dioxo-1λ⁶-thiolane- 2-sulfonyl chloride decision Spill or Routine Disposal? start->decision spill EMERGENCY: Spill Occurred decision->spill Spill routine Routine Disposal: Small Quantity Waste decision->routine Routine spill_alert 1. Alert Personnel & Evacuate Area spill->spill_alert routine_setup 1. Prepare Fume Hood, PPE, and Quenching Station routine->routine_setup spill_contain 2. Contain with Dry, Inert Absorbent spill_alert->spill_contain spill_neutralize 3. Neutralize with Weak Base (e.g., Soda Ash) spill_contain->spill_neutralize spill_collect 4. Collect into Labeled Hazardous Waste Container spill_neutralize->spill_collect final_disposal Final Disposal: Arrange Pickup via Institutional EHS Office spill_collect->final_disposal routine_quench 2. Controlled Quenching: Slowly add to cold, stirred weak base solution (e.g., NaHCO₃) routine_setup->routine_quench routine_verify 3. Verify Neutralization (pH 7-9) routine_quench->routine_verify routine_collect 4. Transfer to Labeled Hazardous Waste Container routine_verify->routine_collect routine_collect->final_disposal

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Feasible Synthetic Routes

    Reactant of Route 1
    2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride
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    Reactant of Route 2
    2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride
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